Product packaging for Recoflavone(Cat. No.:CAS No. 203191-10-0)

Recoflavone

Cat. No.: B1679252
CAS No.: 203191-10-0
M. Wt: 386.4 g/mol
InChI Key: BCPQOBQIVJZOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Recoflavone has been used in trials studying the treatment of Acute Gastritis, Dry Eye Syndrome, and Chronic Gastritis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O8 B1679252 Recoflavone CAS No. 203191-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-14-5-4-11(6-16(14)25-2)15-9-13(21)20-17(26-3)7-12(8-18(20)28-15)27-10-19(22)23/h4-9H,10H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPQOBQIVJZOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174205
Record name Recoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203191-10-0
Record name Recoflavone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203191100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Recoflavone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Recoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RECOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96J5LG435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Modification of Polymethoxyflavones: The Case of Eupatilin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the synthetic pathways leading to pharmacologically relevant polymethoxyflavones, with a particular focus on Eupatilin. While a direct synthetic conversion of Eupatilin to Recoflavone is not a commonly documented procedure due to their structural similarities, this document will delve into the core chemical strategies used to synthesize and modify such flavonoids. We will explore the construction of the flavone backbone and, crucially, the selective demethylation of polymethoxyflavones, a key technique for creating analogs with tailored biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Structural Overview: Eupatilin and this compound

Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) and this compound (5,7-dihydroxy-6,3',4'-trimethoxyflavone) are closely related polymethoxyflavones. The key structural difference lies in the substitution pattern of the methoxy groups on the B-ring. Understanding the synthesis and modification of such structures is pivotal for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Eupatilin itself has been isolated from various medicinal plants and is known for its anti-cancer, anti-oxidant, and anti-inflammatory properties[1][2][3].

Synthesis of the Polymethoxyflavone Core

The synthesis of the flavone backbone is a foundational step. A common and effective method involves the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization.

General Synthetic Workflow

The general synthesis of a polymethoxyflavone, such as those related to Eupatilin, can be conceptualized in the following workflow:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product A Substituted Acetophenone C Aldol Condensation A->C B Substituted Benzaldehyde B->C F Chalcone Intermediate C->F Base catalyst D Cyclization G Polymethoxyflavone D->G E Demethylation (Optional) F->D Iodine/DMSO or other oxidative cyclization agent G->E Selective demethylating agent

General workflow for polymethoxyflavone synthesis.
Experimental Protocol: Synthesis of a Eupatilin-like Polymethoxyflavone

This protocol is a representative example of the synthesis of a polymethoxyflavone backbone.

Step 1: Aldol Condensation to form the Chalcone Intermediate

  • To a solution of an appropriately substituted 2'-hydroxyacetophenone (1 mmol) and a substituted benzaldehyde (1.2 mmol) in ethanol (20 mL), add a 50% aqueous solution of potassium hydroxide (5 mL).

  • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated chalcone is filtered, washed with water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Oxidative Cyclization to the Flavone

  • Dissolve the chalcone (1 mmol) in dimethyl sulfoxide (DMSO) (15 mL).

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at 100-120 °C for 6-12 hours.

  • After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated flavone is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Selective Demethylation of Polymethoxyflavones

Selective demethylation is a critical step in the synthesis of many natural and synthetic flavonoids. The choice of demethylating agent and reaction conditions determines which methoxy groups are cleaved.

Reagents and Conditions for Selective Demethylation

The selective removal of methoxy groups from the flavone core can be challenging but is achievable with a variety of reagents. The 5-methoxy group is often more labile due to chelation with the adjacent carbonyl group.

ReagentConditionsSelectivityReference
Aluminum Trichloride (AlCl₃) Acetonitrile, refluxPreferential demethylation at the 5-position.[4]
Boron Trichloride (BCl₃) Dichloromethane, -78 °C to RTEffective for demethylating multiple methoxy groups.-
Hydrogen Bromide (HBr) in Acetic Acid RefluxCan lead to complete demethylation with prolonged reaction times.[5]
Magnesium Iodide (MgI₂) Solvent-free, heatCan offer selectivity based on steric and electronic factors.[6]
Pyridine Hydrochloride Melt at ~200 °CA classic method for complete demethylation.-
Experimental Protocol: Selective Demethylation of a Polymethoxyflavone

This protocol provides an example of selective demethylation using aluminum trichloride.

  • Suspend the polymethoxyflavone (1 mmol) in acetonitrile (20 mL).

  • Add anhydrous aluminum trichloride (3-5 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting hydroxyflavone by column chromatography or recrystallization.

Hypothetical Synthetic Route to this compound

A plausible synthetic approach to this compound would involve the construction of a suitable polymethoxyflavone precursor followed by selective demethylation.

G A 2'-hydroxy-4',6'-dimethoxyacetophenone C Chalcone Intermediate A->C Aldol Condensation B 3,4-dimethoxybenzaldehyde B->C D 5,7,3',4'-tetramethoxy-6-methoxyflavone (Pentamethoxyflavone Precursor) C->D Oxidative Cyclization E This compound (5,7-dihydroxy-6,3',4'-trimethoxyflavone) D->E Selective Demethylation (e.g., AlCl3 or BCl3) G cluster_0 Eupatilin-Modulated Pathways cluster_1 Apoptosis Induction cluster_2 PPARα Agonism Eupatilin Eupatilin Mitochondria Mitochondria Eupatilin->Mitochondria induces PPARa PPARα Eupatilin->PPARa activates Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Gene_Expression Target Gene Expression (Lipid Metabolism) PPARa->Gene_Expression Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

References

Recoflavone: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recoflavone (DA-6034), a synthetic flavonoid derivative, has demonstrated significant therapeutic potential in inflammatory conditions, particularly those affecting the gastrointestinal tract and ocular surface. In vitro studies have been instrumental in elucidating the multifaceted mechanisms underlying its pharmacological effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its impact on key signaling pathways involved in inflammation, cell migration, and mucosal protection. Detailed experimental protocols for the assays discussed are provided, and the core signaling pathways are visualized through logical diagrams. Quantitative data from relevant studies, where available, are summarized to facilitate a deeper understanding of this compound's cellular and molecular activities.

Core Mechanisms of Action

In vitro research has identified several key pathways through which this compound exerts its effects. These include the modulation of inflammatory responses, promotion of epithelial cell migration, and stimulation of mucin secretion.

Anti-inflammatory Effects: Inhibition of NF-κB and COX-2

NF-κB Signaling: The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound is suggested to inhibit the activation of the NF-κB pathway, thereby reducing the downstream inflammatory cascade.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

Promotion of Gastric Epithelial Cell Migration: The PI3K/Akt/mTOR Pathway

This compound has been shown to promote the migration of gastric epithelial cells, a critical process in the healing of gastric ulcers. This effect is mediated through the activation of the PI3K/Akt/mTOR signaling pathway.

A key study demonstrated that this compound treatment of human gastric epithelial cells (AGS and SNU484) leads to a concentration-dependent increase in cell migration. This was accompanied by the phosphorylation and activation of mTOR and its downstream effector, S6K1. The study further confirmed the critical role of this pathway by showing that the mTOR inhibitor, rapamycin, abrogated the wound-healing effects of this compound. The activation of mTOR by this compound was found to be dependent on the upstream activation of the PI3K-Akt signaling cascade.

Stimulation of Mucin Secretion: P2Y Receptor-Mediated Calcium Signaling

This compound plays a crucial role in enhancing the protective mucus layer of epithelial surfaces, particularly in the conjunctiva. It stimulates the secretion of mucins, such as MUC5AC, from goblet cells. This action is mediated by the activation of purinergic P2Y receptors, leading to an increase in intracellular calcium concentration ([Ca2+]i).

In vitro studies on human conjunctival epithelial cells have shown that this compound induces the expression of mucin genes and the production of mucin protein. This effect was inhibited by P2Y antagonists, indicating the involvement of these receptors. Furthermore, this compound was observed to stimulate an increase in intracellular calcium levels, a key trigger for mucin secretion. This calcium influx was shown to be dependent on both extracellular calcium and release from intracellular stores within the endoplasmic reticulum.

Quantitative Data

Currently, specific IC50 or EC50 values for this compound in the described in vitro assays are not widely published. The following tables are structured to present such data once it becomes available and to provide a framework for comparison with other compounds.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

TargetAssay TypeCell Line/SystemIC50 (µM)Reference
NF-κBReporter Assay-Data not available-
COX-2Enzyme Inhibition Assay-Data not available-

Table 2: In Vitro Effects of this compound on Cell Migration and Signaling

EffectAssay TypeCell LineConcentration RangeResultReference
Cell MigrationWound Healing/TranswellAGS, SNU484Concentration-dependentIncreased migrationKim et al.
mTOR ActivationWestern BlotAGS, SNU484-Increased phosphorylationKim et al.
Akt ActivationWestern BlotAGS, SNU484-Increased phosphorylationKim et al.

Table 3: In Vitro Effects of this compound on Mucin Secretion

EffectAssay TypeCell LineConcentrationResultReference
Mucin Gene ExpressionRT-PCRHuman Conjunctival Epithelial Cells-IncreasedChoi et al.
Mucin Protein ProductionWestern BlotHuman Conjunctival Epithelial Cells-IncreasedChoi et al.
Intracellular Ca2+ IncreaseFluo-4/AM StainingHuman Conjunctival Epithelial Cells-IncreasedChoi et al.

Experimental Protocols

NF-κB Reporter Assay (General Protocol)
  • Cell Culture: Seed human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the TNF-α-stimulated control. Determine the IC50 value from the dose-response curve.

COX-2 Enzyme Inhibition Assay (General Protocol)
  • Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.

  • Inhibitor Incubation: Add various concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each this compound concentration and determine the IC50 value from the dose-response curve.

Gastric Epithelial Cell Wound Healing (Scratch) Assay
  • Cell Seeding: Plate human gastric epithelial cells (e.g., AGS) in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash and Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Add fresh culture medium containing various concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope equipped with a camera.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Migration Assay
  • Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

  • Cell Seeding: Resuspend human gastric epithelial cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. Add various concentrations of this compound to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).

  • Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

MUC5AC Secretion Assay
  • Cell Culture: Culture human conjunctival goblet cells on permeable supports until a stratified, mucin-secreting epithelium is formed.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified time period.

  • Sample Collection: Collect the apical medium, which will contain the secreted MUC5AC.

  • ELISA: Quantify the amount of MUC5AC in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Normalize the MUC5AC concentration to the total protein content of the cells in each well. Determine the dose-dependent effect of this compound on MUC5AC secretion.

Signaling Pathway and Experimental Workflow Visualizations

Recoflavone_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates CellMigration Gastric Epithelial Cell Migration S6K1->CellMigration Promotes Rapamycin Rapamycin Rapamycin->mTOR Inhibits

Caption: this compound-induced PI3K/Akt/mTOR signaling pathway promoting cell migration.

Recoflavone_P2Y_Calcium_Mucin_Pathway This compound This compound P2Y P2Y Receptor This compound->P2Y Activates PLC PLC P2Y->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds Ca_increase ↑ [Ca2+]i ER->Ca_increase Ca2+ Release MucinSecretion Mucin (MUC5AC) Secretion Ca_increase->MucinSecretion Triggers

Caption: this compound-stimulated P2Y receptor-mediated mucin secretion pathway.

Wound_Healing_Assay_Workflow start Start seed_cells Seed Cells in 6-well Plate start->seed_cells confluent Grow to Confluence seed_cells->confluent scratch Create Scratch with Pipette Tip confluent->scratch wash Wash with PBS scratch->wash treat Add Medium with This compound wash->treat image_t0 Image at Time 0 treat->image_t0 incubate Incubate (e.g., 24h) image_t0->incubate image_tx Image at Time X incubate->image_tx analyze Measure Wound Closure image_tx->analyze end End analyze->end

Caption: Experimental workflow for the in vitro wound healing (scratch) assay.

Conclusion

The in vitro studies on this compound have revealed a sophisticated and multi-pronged mechanism of action that underpins its therapeutic potential. By targeting fundamental cellular processes such as inflammation, cell migration, and mucosal defense, this compound demonstrates a holistic approach to tissue protection and repair. The activation of the PI3K/Akt/mTOR pathway highlights its role in promoting epithelial restitution, while the stimulation of mucin secretion via P2Y receptor signaling underscores its importance in maintaining mucosal barrier function. Although further research is needed to quantify its inhibitory effects on key inflammatory mediators like NF-κB and COX-2, the existing in vitro evidence provides a strong rationale for its clinical development in treating inflammatory diseases of the gastrointestinal and ocular systems. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to further explore and harness the therapeutic capabilities of this compound.

Recoflavone's Antioxidant Profile: A Technical Evaluation in the Context of Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recoflavone (also known as DA-6034) is a synthetic flavonoid derivative primarily investigated for its potent anti-inflammatory properties in conditions such as dry eye syndrome and inflammatory bowel disease. While its mechanism of action is linked to the modulation of inflammatory pathways, which are intrinsically connected to oxidative stress, a comprehensive, publicly available body of research quantifying its direct antioxidant activity in comparison to other flavonoids is currently lacking. This guide provides a thorough overview of the established antioxidant properties of flavonoids, details the standard experimental protocols used to assess such activity, and explores the known signaling pathways of this compound that contribute to its anti-inflammatory and, by extension, its likely antioxidant effects. This document serves as a foundational resource for researchers interested in the antioxidant potential of synthetic flavonoids and the methodologies for their evaluation.

Introduction to Flavonoid Antioxidant Activity

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants. Their antioxidant activity is a key contributor to their various health benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. The primary mechanisms by which flavonoids exert their antioxidant effects include:

  • Direct Radical Scavenging: Flavonoids can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.

  • Metal Chelation: Certain flavonoids can chelate transition metal ions like iron and copper, which are known to catalyze the formation of reactive oxygen species (ROS).

  • Modulation of Enzymatic Activity: Flavonoids can inhibit the activity of enzymes that generate ROS, such as xanthine oxidase, and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.

The antioxidant capacity of a flavonoid is largely determined by its chemical structure, particularly the number and position of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring.

Comparative Antioxidant Activity of this compound: Data Not Available

Extensive searches of scientific literature and databases did not yield specific quantitative data (e.g., IC50, TEAC values) from standardized antioxidant assays (DPPH, ABTS, ORAC, FRAP) for this compound. While its antioxidant properties are mentioned in the context of its anti-inflammatory mechanism, direct comparative studies against other flavonoids are not publicly available. Therefore, a quantitative comparison in tabular format cannot be provided at this time. The following sections detail the standard methodologies that would be employed for such an evaluation.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common in vitro assays used to determine the antioxidant capacity of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compound (this compound and other flavonoids) at various concentrations.

    • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin).

    • Methanol or ethanol as a solvent.

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • Add a specific volume of the test compound solution to the DPPH solution in a 96-well plate or a cuvette.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The antioxidant reduces the blue-green ABTS•+, causing a decolorization of the solution.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test compound at various concentrations.

    • Positive control (e.g., Trolox).

    • Phosphate-buffered saline (PBS) or ethanol.

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Principle: The antioxidant competes with a fluorescent probe (e.g., fluorescein) for peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's protection of the probe results in a slower decay of fluorescence.

  • Reagents:

    • Fluorescein sodium salt solution.

    • AAPH solution.

    • Test compound at various concentrations.

    • Positive control (Trolox).

    • Phosphate buffer (pH 7.4).

  • Procedure:

    • In a 96-well black microplate, add the fluorescein solution, phosphate buffer, and the test compound or Trolox.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Measure the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is typically expressed as Trolox equivalents (µmol TE/g or µmol TE/µmol).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM in water).

    • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio).

    • Test compound at various concentrations.

    • Positive control (e.g., FeSO₄ or Trolox).

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Measure the absorbance of the resulting blue solution at 593 nm after a specific incubation time (e.g., 4-6 minutes).

    • A standard curve is prepared using a known concentration of FeSO₄.

    • The FRAP value of the sample is determined from the standard curve and expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Principle: The assay quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cultured cells.

  • Reagents:

    • Human hepatocarcinoma (HepG2) cells or other suitable cell lines.

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution.

    • AAPH solution.

    • Test compound at various concentrations.

    • Positive control (e.g., Quercetin).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach and grow.

    • Remove the growth medium and treat the cells with the test compound and DCFH-DA for a specific time (e.g., 1 hour).

    • Wash the cells with PBS to remove the extracellular compound and DCFH-DA.

    • Add AAPH solution to induce oxidative stress.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • The CAA value is calculated based on the area under the fluorescence curve and expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

This compound's Anti-inflammatory Signaling Pathways and Connection to Antioxidant Activity

This compound's primary therapeutic effects are attributed to its anti-inflammatory actions, which are closely linked to the modulation of oxidative stress. The key signaling pathways involved are the inhibition of Cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) pathway.[1]

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[1] Oxidative stress can upregulate the expression of COX-2, leading to a vicious cycle of inflammation and ROS production. By inhibiting COX enzymes, this compound reduces prostaglandin synthesis, thereby mitigating inflammation.[1] This action also indirectly reduces the oxidative burden associated with the inflammatory process.

Modulation of the NF-κB Pathway

The NF-κB pathway is a central regulator of the immune and inflammatory responses.[1] Oxidative stress is a potent activator of NF-κB. Once activated, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2, which in turn can generate more ROS. This compound has been found to inhibit the activation of NF-κB, thus dampening the inflammatory cascade and reducing the associated oxidative stress.[1]

Visualizations

Recoflavone_Signaling_Pathway ROS Oxidative Stress (ROS) COX COX-1 / COX-2 ROS->COX upregulates NFkB_pathway NF-κB Pathway Activation ROS->NFkB_pathway activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_pathway activates This compound This compound This compound->COX inhibits This compound->NFkB_pathway inhibits Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_pathway->Proinflammatory_Genes induces Proinflammatory_Genes->ROS generates more Proinflammatory_Genes->Inflammation promotes

Caption: this compound's anti-inflammatory and antioxidant mechanism.

DPPH_Assay_Workflow start Start prepare_solutions Prepare DPPH Solution & Test Compound Dilutions start->prepare_solutions mix Mix DPPH Solution with Test Compound prepare_solutions->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (at 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

ABTS_Assay_Workflow start Start prepare_abts Prepare ABTS•+ Radical (ABTS + K₂S₂O₈) start->prepare_abts dilute_abts Dilute ABTS•+ to Absorbance of ~0.7 prepare_abts->dilute_abts mix Mix Diluted ABTS•+ with Test Compound dilute_abts->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance (at 734 nm) incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate end End calculate->end

Caption: Workflow for the ABTS antioxidant assay.

ORAC_Assay_Workflow start Start prepare_plate Prepare 96-well Plate: Fluorescein + Buffer + Test Compound start->prepare_plate pre_incubate Pre-incubate at 37°C prepare_plate->pre_incubate add_aaph Add AAPH to Initiate Reaction pre_incubate->add_aaph measure_kinetic Measure Fluorescence Decay Kinetically add_aaph->measure_kinetic calculate Calculate Area Under Curve (AUC) and ORAC Value (TE) measure_kinetic->calculate end End calculate->end

Caption: Workflow for the ORAC antioxidant assay.

FRAP_Assay_Workflow start Start prepare_frap Prepare and Warm FRAP Reagent (37°C) start->prepare_frap mix Mix FRAP Reagent with Test Compound prepare_frap->mix incubate Incubate (e.g., 4-6 min) mix->incubate measure Measure Absorbance (at 593 nm) incubate->measure calculate Determine FRAP Value from FeSO₄ Standard Curve measure->calculate end End calculate->end

Caption: Workflow for the FRAP antioxidant assay.

Conclusion

This compound is a promising synthetic flavonoid with significant anti-inflammatory properties. Its mechanism of action, involving the inhibition of the COX and NF-κB pathways, is intrinsically linked to the mitigation of oxidative stress. However, there is a clear gap in the existing scientific literature regarding the direct, quantitative assessment of its antioxidant capacity compared to other well-characterized flavonoids. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to design and conduct studies to elucidate the specific antioxidant profile of this compound. Such research would be invaluable in fully characterizing its therapeutic potential and understanding the complete scope of its mechanism of action.

References

Recoflavone's Inhibition of the NF-κB Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recoflavone (also known as DA-6034) is a synthetic flavonoid derivative of eupatilin that has demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, making it a prime target for therapeutic intervention in inflammatory diseases. This technical guide provides a comprehensive analysis of the inhibitory action of this compound on the NF-κB pathway, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the molecular interactions and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the immune and inflammatory responses. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). The canonical NF-κB signaling pathway, which is the primary target of this compound, is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

This activation cascade involves the IκB kinase (IKK) complex, which, upon stimulation, phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound's Mechanism of Action in NF-κB Inhibition

This compound exerts its anti-inflammatory effects by intervening at a critical upstream point in the canonical NF-κB pathway. Experimental evidence indicates that this compound inhibits NF-κB activation by preventing the degradation of the inhibitory protein IκBα.[1] This action effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene transcription.

Furthermore, studies have suggested that this compound may exert its inhibitory effect on IκBα degradation by modulating the activity of the IκB kinase (IKK) complex. One proposed mechanism involves the dissociation of the IKK-γ (NEMO) and heat shock protein 90 (Hsp90) complex, which is crucial for the activation of the IKK complex.[2] By disrupting this interaction, this compound can effectively suppress the phosphorylation of IκBα.

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of NF-κB.

Caption: this compound's inhibitory effect on the canonical NF-κB signaling pathway.

Quantitative Data on this compound's Inhibitory Activity

While several studies have qualitatively demonstrated the inhibitory effect of this compound on the NF-κB pathway, there is a limited amount of publicly available quantitative data, such as IC50 values. The following table summarizes the known effects of this compound on key components of the NF-κB pathway.

Assay Cell Line Stimulus Observed Effect of this compound (DA-6034) Reference
IκBα Degradation HT-29 (human colonic epithelial)LPS or TNF-αPrevention of IκBα degradation[1]
NF-κB DNA Binding (EMSA) HT-29 (human colonic epithelial)LPS or TNF-αInhibition of NF-κB DNA binding activity[1]
IKK-γ-Hsp90 Complex Gastric Epithelial CellsHelicobacter pyloriPromotion of the dissociation of the IKK-γ-Hsp90 complex[2]
NF-κB p65 Phosphorylation -High-Fat Diet (in vivo)Significant reduction in phosphorylated NF-κB levels-

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the inhibitory effects of this compound on the NF-κB pathway.

Cell Culture and Treatment
  • Cell Lines: Human colonic epithelial cells (HT-29) or other relevant cell lines (e.g., RAW 264.7 macrophages, HeLa).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound (DA-6034) is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation. The final concentration of DMSO in the culture medium should be kept below 0.1%.

  • Stimulation: After pre-treatment with this compound, cells are stimulated with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for a designated period (e.g., 15-60 minutes).

Western Blot Analysis for IκBα Degradation and p65 Phosphorylation

This protocol is used to assess the levels of total and phosphorylated IκBα and p65 proteins.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for IκBα, phospho-IκBα, p65, phospho-p65, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the binding of active NF-κB in nuclear extracts to a specific DNA probe.

  • Nuclear Protein Extraction: Following treatment, nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions.

  • Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

  • Binding Reaction: The labeled probe is incubated with nuclear protein extracts (5-10 µg) in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and the radioactive signal is detected by autoradiography. For non-radioactive probes, detection is performed according to the specific kit's instructions.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Cells are transiently co-transfected with a luciferase reporter plasmid containing multiple copies of the NF-κB binding site upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment and Stimulation: After 24 hours of transfection, cells are pre-treated with this compound followed by stimulation with an NF-κB activator.

  • Luciferase Activity Measurement: Cell lysates are prepared, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System). The firefly luciferase activity is normalized to the Renilla luciferase activity.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for analyzing this compound's effect on the NF-κB pathway and the logical relationship of the key experimental findings.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HT-29) Pre-treatment 4. Pre-treat cells with This compound Cell_Culture->Pre-treatment Recoflavone_Prep 2. This compound Preparation (Stock Solution in DMSO) Recoflavone_Prep->Pre-treatment Stimuli_Prep 3. Stimulus Preparation (e.g., TNF-α, LPS) Stimulation 5. Stimulate cells with TNF-α or LPS Stimuli_Prep->Stimulation Pre-treatment->Stimulation Western_Blot 6a. Western Blot (IκBα, p-p65) Stimulation->Western_Blot EMSA 6b. EMSA (NF-κB DNA Binding) Stimulation->EMSA Luciferase_Assay 6c. Luciferase Assay (NF-κB Transcriptional Activity) Stimulation->Luciferase_Assay

Caption: A typical experimental workflow for studying this compound's effect on NF-κB.

Logical_Relationship This compound This compound Treatment IKK_Inhibition Inhibition of IKK Activity (via IKK-Hsp90 dissociation) This compound->IKK_Inhibition IkBa_Stabilization Stabilization of IκBα (Prevention of Degradation) IKK_Inhibition->IkBa_Stabilization p65_Cytoplasmic_Retention Cytoplasmic Retention of p65/p50 IkBa_Stabilization->p65_Cytoplasmic_Retention Reduced_DNA_Binding Reduced NF-κB DNA Binding p65_Cytoplasmic_Retention->Reduced_DNA_Binding Reduced_Transcription Reduced Pro-inflammatory Gene Transcription Reduced_DNA_Binding->Reduced_Transcription Anti_Inflammatory_Effect Anti-inflammatory Effect Reduced_Transcription->Anti_Inflammatory_Effect

Caption: Logical flow of this compound's NF-κB inhibitory mechanism.

Conclusion

This compound is a promising anti-inflammatory agent that targets the canonical NF-κB signaling pathway. Its ability to inhibit IκBα degradation, potentially through the disruption of the IKK-Hsp90 complex, leads to the cytoplasmic sequestration of NF-κB and a subsequent reduction in the expression of pro-inflammatory genes. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel NF-κB inhibitors. Further research to obtain more precise quantitative data, such as IC50 values for specific kinase inhibition, will be crucial for the continued development of this compound as a therapeutic agent for inflammatory diseases.

References

Recoflavone: A Technical Review of Cyclooxygenase Inhibitory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recoflavone (DA-6034) is a synthetic flavonoid derivative of eupatilin developed for its anti-inflammatory properties. Its mechanism of action is understood to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This technical guide provides an in-depth review of the comparative inhibitory effects of this compound on the two primary COX isoforms, COX-1 and COX-2. While specific quantitative inhibitory data for this compound is not extensively available in publicly accessible literature, this paper will detail the established experimental protocols for determining COX inhibition and contextualize the potential activity of this compound by presenting data for structurally related flavonoids and common non-steroidal anti-inflammatory drugs (NSAIDs). This guide also includes visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to this compound and Cyclooxygenase Inhibition

This compound is a flavonoid derivative that has been investigated for its therapeutic potential in inflammatory conditions.[1] Flavonoids, as a class of compounds, are known for their anti-inflammatory and antioxidant activities.[2] A primary mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes, COX-1 and COX-2, are central to the arachidonic acid cascade, where they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[3][4] COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and platelet aggregation.[5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[6] Consequently, the development of selective COX-2 inhibitors has been a major focus in drug discovery.[6]

Quantitative Analysis of COX-1 and COX-2 Inhibition

A critical aspect of characterizing any potential anti-inflammatory drug is the quantitative assessment of its inhibitory activity against COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 versus COX-2 provides a selectivity index, indicating the drug's preference for one isoform over the other.

As of the latest literature review, specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not publicly available. However, to provide a framework for understanding potential inhibitory profiles, the following table summarizes the COX-1 and COX-2 inhibitory activities of various NSAIDs and a related flavonoid, luteolin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 826.812[7]
Diclofenac 0.0760.0262.9[7]
Ibuprofen 12800.15[7]
Indomethacin 0.00900.310.029[7]
Meloxicam 376.16.1[7]
Rofecoxib > 10025> 4.0[7]
Luteolin -36.6-[8]

Signaling Pathways and Experimental Workflows

The Arachidonic Acid Cascade

The anti-inflammatory action of COX inhibitors is best understood within the context of the arachidonic acid signaling pathway. The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins.

Arachidonic_Acid_Cascade Arachidonic Acid Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Thromboxanes->Physiological_Functions PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression Recoflavone_Inhibition1 This compound Inhibition Recoflavone_Inhibition1->COX1 Recoflavone_Inhibition2 This compound Inhibition Recoflavone_Inhibition2->COX2 COX_Inhibition_Assay_Workflow Experimental Workflow for COX Inhibition Assay Start Start: Prepare Reagents Prepare_Enzyme Prepare COX-1 and COX-2 Enzyme Solutions Start->Prepare_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Incubate_Enzyme_Inhibitor Incubate Enzyme with This compound or Vehicle Control Prepare_Enzyme->Incubate_Enzyme_Inhibitor Prepare_Inhibitor->Incubate_Enzyme_Inhibitor Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at Controlled Temperature and Time Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Measure Product Formation (e.g., Colorimetric or Fluorometric Reading) Stop_Reaction->Detection Data_Analysis Calculate Percent Inhibition and Determine IC50 Detection->Data_Analysis End End: Report IC50 Values Data_Analysis->End

References

In-Depth Technical Guide to the Structural Analysis of Recoflavone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recoflavone, a synthetic flavonoid derivative, has garnered significant attention for its potent anti-inflammatory properties and therapeutic potential in conditions such as gastritis and dry eye syndrome. This technical guide provides a comprehensive overview of the structural analysis of this compound and its derivatives. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and characterization, and an exploration of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel flavonoid-based therapeutics.

Structural Elucidation and Physicochemical Properties of this compound

This compound, also known as DA-6034, is chemically designated as 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid. It belongs to the 5-O-methylated flavonoid class.[1] Its fundamental structural and physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C20H18O8[1]
Molecular Weight 386.356 g/mol [1]
IUPAC Name 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid[1]
CAS Number 203191-10-0
Appearance Solid powder
Purity >98%

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives generally involves multi-step chemical reactions. A general scheme for the synthesis of 7-O-carboxymethylflavones, such as this compound, is outlined below.

General Synthesis Protocol for this compound (DA-6034)

The synthesis of this compound (7-carboxymethyloxy-3',4',5-trimethoxy flavone monohydrate) can be achieved through a multi-step process starting from a suitably substituted chalcone.[2]

Step 1: Chalcone Formation

  • A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) via a Claisen-Schmidt condensation to form the corresponding chalcone.

Step 2: Oxidative Cyclization to Flavone Core

  • The synthesized chalcone undergoes oxidative cyclization to form the flavone ring system. This can be achieved using various reagents, such as iodine in DMSO or selenium dioxide.

Step 3: Functional Group Interconversion and Introduction of the Carboxymethoxy Group

  • Hydroxyl groups on the flavone core are selectively protected and deprotected to allow for the introduction of the carboxymethoxy group at the 7-position. This is typically achieved by reacting the 7-hydroxyflavone with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid.

Step 4: Methylation

  • The remaining hydroxyl groups at the 3', 4', and 5-positions are methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.

Step 5: Final Product Formation

  • The final product, 7-carboxymethyloxy-3',4',5-trimethoxy flavone, is then purified and can be crystallized as a monohydrate.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the general synthetic scheme. For instance, derivatives with different substituents on the A and B rings can be prepared by using appropriately substituted acetophenones and benzaldehydes in the initial chalcone synthesis step. Furthermore, the carboxymethoxy group at the 7-position can be replaced with other functional groups by employing different alkylating agents in Step 3.

Biological Activity and Quantitative Data

This compound and its derivatives exhibit a range of biological activities, with anti-inflammatory effects being the most prominent. The primary mechanism of action involves the inhibition of the NF-κB and mTOR signaling pathways.[]

CompoundBiological ActivityIC50 / Effective ConcentrationCell Line / ModelReference
This compound (DA-6034) Inhibition of NF-κB activation-Human gastric epithelial cells[]
Inhibition of COX-2 and phospho-IKKα expression-Inflammation-related colon cancer models[]
Increased mucin secretion200 µMHuman conjunctival epithelial cells
3',4'-dihydroxyflavone Inhibition of LPS-induced nitric oxide level9.61 ± 1.36 µMRAW 264.7 macrophages[4]
Luteolin Inhibition of LPS-induced nitric oxide level16.90 ± 0.74 µMRAW 264.7 macrophages[4]

Experimental Protocols for Structural and Biological Analysis

Structural Characterization
  • Purpose: To determine the chemical structure of this compound and its derivatives.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze the chemical shifts, coupling constants, and correlation peaks to elucidate the structure.

  • Purpose: To determine the molecular weight and fragmentation pattern of the compounds.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ionization modes using electrospray ionization (ESI) or another suitable ionization technique.

    • Analyze the molecular ion peak ([M+H]+ or [M-H]-) to confirm the molecular weight.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Purpose: To determine the three-dimensional atomic and molecular structure of the compounds in a crystalline state.

  • Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

    • Mount a suitable crystal on a goniometer head.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

Biological Activity Assays
  • Purpose: To quantify the inhibitory effect of this compound and its derivatives on NF-κB activation.

  • Protocol:

    • Culture cells (e.g., HEK293T) stably or transiently transfected with an NF-κB luciferase reporter construct.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

  • Purpose: To investigate the effect of this compound and its derivatives on the mTOR signaling pathway.

  • Protocol:

    • Culture cells (e.g., cancer cell lines) and treat them with the test compounds for a specified period.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the changes in protein phosphorylation levels.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the modulation of the NF-κB and mTOR signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation This compound This compound This compound->IKK_complex Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: this compound inhibits the NF-κB signaling pathway.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes This compound This compound This compound->mTORC1 Inhibits

Caption: this compound modulates the mTOR signaling pathway.

Experimental Workflows

Synthesis_Workflow Start Start: Substituted Acetophenone & Benzaldehyde Chalcone_Synth Claisen-Schmidt Condensation Start->Chalcone_Synth Cyclization Oxidative Cyclization Chalcone_Synth->Cyclization Protection Selective Protection Cyclization->Protection Alkylation 7-O-Alkylation Protection->Alkylation Methylation Methylation Alkylation->Methylation Deprotection Deprotection/ Hydrolisis Methylation->Deprotection Purification Purification & Crystallization Deprotection->Purification End End: This compound or Derivative Purification->End

Caption: General workflow for the synthesis of this compound.

Analysis_Workflow Start Start: Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS XRay X-ray Crystallography (for single crystals) Start->XRay Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation XRay->Structure_Elucidation Bio_Assay Biological Activity Assays (e.g., NF-κB, mTOR) Structure_Elucidation->Bio_Assay Data_Analysis Data Analysis & SAR Studies Bio_Assay->Data_Analysis End End: Characterized Compound with Biological Profile Data_Analysis->End

References

Methodological & Application

Application Note: Development of a Validated HPLC Analytical Method for Recoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recoflavone, also known as DA-6034, is a synthetic flavonoid derivative of Eupatilin.[1][2] It has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[3] this compound is under investigation for its therapeutic potential in conditions such as gastritis and dry eye syndrome.[4] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol provides a framework for the accurate and precise quantification of this promising therapeutic agent.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C20H18O8
Molecular Weight 386.36 g/mol [2]
IUPAC Name 2-((2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl)oxy)acetic acid[2]
Solubility Soluble in DMSO and Methanol[3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Formic acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 340 nm (based on typical flavonoid absorbance)[5]
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
409010
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation method will depend on the matrix.

  • For Bulk Drug/Formulation: Dissolve a known amount of the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma, Tissue Homogenate):

    • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample to be slightly acidic. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the layers. Collect the organic layer.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash with a weak organic solvent to remove interferences. Elute this compound with methanol or acetonitrile.[1]

    • Evaporate the collected supernatant/extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before HPLC analysis.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any other components in the sample matrix.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the concentration range.
Accuracy Recovery should be within 98-102%.
Precision (Repeatability and Intermediate Precision) Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Table 2: Summary of Method Validation Parameters and Expected Results

ParameterSpecificationExpected Result
Linearity Range 1 - 100 µg/mLr² ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%Within limits
Precision (% RSD) ≤ 2.0%Within limits
LOD -To be determined
LOQ -To be determined
Robustness No significant change in resultsMethod is robust

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization A Define Analytical Objective B Literature Search & Compound Characterization A->B C Select HPLC Mode (RP-HPLC) B->C D Initial Column & Mobile Phase Screening C->D E Optimize Separation Parameters D->E F Develop Sample Preparation Protocol E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ Determination I->J K Robustness J->K L Document Method & Validation Report K->L M Implement for Routine Analysis L->M

Caption: HPLC Method Development and Validation Workflow.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive Inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive->IkB NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_active->DNA Nuclear Translocation Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantification of this compound. The detailed protocol for method development and validation ensures that the analytical procedure is suitable for its intended purpose in research and pharmaceutical quality control. The provided visualizations of the experimental workflow and the targeted signaling pathway offer a clear understanding of the analytical process and the compound's mechanism of action.

References

Application Notes and Protocols for In Vivo Studies of Recoflavone in Dry Eye Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo models and experimental protocols used to evaluate the efficacy of Recoflavone (formerly known as DA-6034) in the treatment of dry eye disease (DED). The data presented is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction to this compound

This compound is a synthetic flavonoid derivative (7-carboxymethyloxy-3',4',5-trimethoxy flavone monohydrate) that has demonstrated significant therapeutic potential for dry eye disease. Preclinical and clinical studies have confirmed its multifactorial mechanism of action, which includes stimulating tear and mucin secretion, reducing inflammation, and promoting the repair of damaged corneal tissue.[1]

In Vivo Models for this compound Efficacy Testing

Several animal models have been employed to induce dry eye disease and evaluate the therapeutic effects of this compound. These models mimic different aspects of DED pathophysiology, from aqueous tear deficiency to inflammation and ocular surface damage.

Scopolamine-Induced Dry Eye Model in Mice

This is a widely used model to induce an aqueous-deficient dry eye. Scopolamine, a muscarinic receptor antagonist, inhibits tear secretion.

Protocol:

  • Animals: NOD.B10.H2b mice are commonly used.

  • Induction: Administer subcutaneous injections of scopolamine hydrobromide. Combine with desiccating stress (relative humidity < 40%) for a more severe model.[2]

  • Treatment: Following induction (typically 10 days), begin topical administration of this compound ophthalmic solution. A typical dosing regimen is four to six times daily for 21 days.[2]

  • Evaluation: Assess tear production, corneal irregularity, and corneal fluorescein staining at regular intervals (e.g., days 3, 7, 10, 14, and 21).[2] Histological analysis of the cornea, conjunctiva (for goblet cell and mucin density), and lacrimal glands (for inflammatory markers) is performed at the end of the study.[2]

Atropine-Induced Dry Eye Model in Rabbits

Similar to the scopolamine model, atropine is used to induce a tear-deficient dry eye state.

Protocol:

  • Animals: New Zealand white rabbits are a suitable choice.

  • Induction: Topical administration of 1% atropine sulfate solution.

  • Treatment: Administer different concentrations of this compound ophthalmic solution (e.g., 0.3%, 1%, and 3%) topically.[3]

  • Evaluation: Measure aqueous tear production at various time points post-instillation. The ocular ferning test can be used to assess tear quality after repeated instillations.[3]

Desiccation-Induced Dry Eye Model in Rabbits

This model focuses on the environmental stress aspect of dry eye.

Protocol:

  • Animals: New Zealand white rabbits.

  • Induction: Expose the animals to a controlled environment with low humidity and constant airflow to induce corneal damage through desiccation.

  • Treatment: Apply a 3% this compound ophthalmic suspension.[4]

  • Evaluation: The primary endpoint is the reduction of corneal damage, which can be assessed through corneal staining.[4]

Concanavalin A (Con A)-Induced Inflammatory Dry Eye Model in Rabbits

This model is specifically designed to study the anti-inflammatory effects of a drug candidate.

Protocol:

  • Animals: New Zealand white rabbits.

  • Induction: Inject the T-cell mitogen Concanavalin A directly into the lacrimal glands to induce a pronounced inflammatory response.[5]

  • Treatment: Begin topical administration of this compound 24 hours after the Con A injection, typically four times a day for six days.[5]

  • Evaluation: Assess tear volume and tear film breakup time (TBUT). Measure levels of MMP-9 and inflammatory cytokines (e.g., IL-8, TGF-β1) in the lacrimal glands. Histological evaluation of the lacrimal glands is also performed.[5]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: Effect of this compound on Tear Production in a Rabbit Model of Atropine-Induced Dry Eye [3]

Treatment GroupConcentrationMean Increase in Aqueous Tear ProductionDuration of Significant Increase
This compound0.3%Significant (p < 0.05)Not specified
This compound1%Significant (p < 0.05), dose-dependent2 hours post-instillation
This compound3%Significant (p < 0.05), dose-dependentNot specified

Table 2: Efficacy of this compound in a Mouse Model of Scopolamine-Induced Dry Eye [2]

ParameterThis compound Treatment OutcomeComparison with Diquafosol (DQS)Comparison with Rebamipide (REB)
Tear ProductionSignificant improvement (p < 0.05)ComparableComparable
Corneal IrregularitySignificant improvement (p < 0.05)Significantly better (p < 0.05)Similar
Corneal Fluorescein StainingSignificant decrease (p < 0.05)Not specifiedSimilar
Conjunctival Goblet Cell DensitySignificant increaseBetter efficacy (p < 0.05)Better efficacy (p < 0.05)
Mucin DensitySignificant increaseBetter efficacy (p < 0.05)Better efficacy (p < 0.05)
Inflammatory Markers (TNF-α, MMP-9, IL-1β, IL-6, NF-κB)Significant decrease (p < 0.05)Remarkably superior anti-inflammatory effectsSimilar

Table 3: Effect of this compound on Mucin Production [4]

Cell TypeThis compound ConcentrationOutcome
Human Conjunctival Epithelial Cells200 µMSignificantly increased production of MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16
Rat Conjunctival Goblet CellsNot specifiedSignificantly increased MUC5AC production

Experimental Protocols

Corneal Fluorescein Staining
  • Instill 1-2 µL of 0.5% fluorescein sodium solution into the conjunctival sac.

  • After 1-2 minutes, gently rinse the ocular surface with sterile saline.

  • Examine the cornea using a slit-lamp microscope with a cobalt blue filter.

  • Grade the corneal staining based on a standardized scale (e.g., 0-4 or 0-15) according to the area and density of punctate staining.

Tear Volume Measurement (Phenol Red Thread Test)
  • Gently pull down the lower eyelid to expose the conjunctival cul-de-sac.

  • Place a phenol red-impregnated cotton thread in the lateral canthus of the lower eyelid for 15-30 seconds.

  • Remove the thread and measure the length of the color change (from yellow to red) in millimeters.

Histology and Immunohistochemistry
  • Euthanize the animals and carefully excise the eyeballs and lacrimal glands.

  • Fix the tissues in 10% neutral buffered formalin.

  • Process the tissues for paraffin embedding.

  • Section the tissues and stain with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for goblet cells and mucin, or specific antibodies for inflammatory markers (e.g., TNF-α, MMP-9, IL-1β, IL-6, NF-κB).

  • Analyze the stained sections using light microscopy.

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory Signaling Pathway

Recoflavone_Anti_Inflammatory_Pathway cluster_cell Corneal Epithelial Cell Inflammatory_Stimuli Inflammatory Stimuli MAPK_Pathway JNK and p38 MAPK Phosphorylation Inflammatory_Stimuli->MAPK_Pathway NFkB_Activation NF-κB Activation MAPK_Pathway->NFkB_Activation Inflammatory_Response ↑ MMP-9, IL-8, TGF-β1 NFkB_Activation->Inflammatory_Response This compound This compound This compound->MAPK_Pathway Inhibits This compound->NFkB_Activation Inhibits

Caption: this compound inhibits inflammation by downregulating the MAPK and NF-κB signaling pathways.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow Animal_Selection Select Animal Model (e.g., Mouse, Rabbit) DED_Induction Induce Dry Eye Disease (e.g., Scopolamine, Desiccation) Animal_Selection->DED_Induction Treatment_Groups Randomize into Groups (Vehicle, this compound, Comparators) DED_Induction->Treatment_Groups Dosing Topical Administration of Test Articles Treatment_Groups->Dosing Clinical_Evaluation Clinical Evaluation (Tear Volume, Corneal Staining) Dosing->Clinical_Evaluation Histological_Analysis Post-Mortem Analysis (Histology, Immunohistochemistry) Dosing->Histological_Analysis Data_Analysis Data Analysis and Interpretation Clinical_Evaluation->Data_Analysis Histological_Analysis->Data_Analysis

Caption: A generalized workflow for preclinical evaluation of this compound in dry eye models.

References

Application Notes and Protocols for the Preclinical Formulation of Recoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Recoflavone

This compound (also known as DA-6034) is a synthetic flavonoid derivative of eupatillin with potent anti-inflammatory and antioxidant properties.[1][][3] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are critical in the inflammatory response.[4][5] this compound has been investigated for various inflammatory conditions, including gastritis, dry eye syndrome, and inflammatory bowel disease.[6][7]

Given its therapeutic potential, robust and reproducible preclinical animal studies are essential to evaluate its efficacy and safety. A critical component of such studies is the development of an appropriate formulation that ensures accurate and consistent delivery of the compound. This document provides detailed application notes and protocols for the formulation of this compound for oral and intravenous administration in common preclinical animal models.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is the first step in developing a suitable formulation. Its low aqueous solubility presents a significant challenge for achieving adequate bioavailability.

PropertyValueSource
Molecular Formula C20H18O8[3][8]
Molecular Weight 386.36 g/mol [3]
Predicted Water Solubility 0.0158 mg/mL[6]
Predicted logP 2.67[6]
pKa (Strongest Acidic) 2.79[6]
Class Flavonoid, Benzopyran[1][6]
Synonyms DA-6034, DA 6034[][3][8]

This compound Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key pathways in the inflammatory cascade. By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4] Furthermore, its inhibition of the NF-κB pathway dampens the transcription of pro-inflammatory genes.[4][5]

Recoflavone_MoA cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., H. pylori, Injury) IKK IKK Complex Inflammatory_Stimuli->IKK Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases NFkB_IkB_complex NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB_complex Phosphorylates IκB NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation IkB IκB NFkB_IkB_complex->NFkB_p65_p50 Pro_inflammatory_Genes Pro-inflammatory Genes (IL-8, COX-2, etc.) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits COX_Enzymes COX-1 / COX-2 This compound->COX_Enzymes Inhibits Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Prostaglandins->Inflammation Oral_Workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing Procedure weigh 1. Weigh this compound and Vehicle Components mix_vehicle 2. Prepare Vehicle (e.g., 0.5% CMC + 0.1% Tween 80) weigh->mix_vehicle add_drug 3. Add this compound to Vehicle (Geometric Dilution) mix_vehicle->add_drug homogenize 4. Homogenize/Vortex to form a uniform suspension add_drug->homogenize qc 5. QC Check (Visual Inspection, pH) homogenize->qc weigh_animal 6. Weigh Animal & Calculate Dose Volume qc->weigh_animal Proceed to Dosing restrain 7. Properly Restrain Animal (e.g., Scruffing) weigh_animal->restrain measure_gavage 8. Measure Gavage Needle Length (Mouth to last rib) restrain->measure_gavage administer 9. Administer Suspension Slowly via Oral Gavage measure_gavage->administer monitor 10. Monitor Animal Post-Dosing (5-15 min) administer->monitor IV_Workflow cluster_prep_iv Formulation Preparation (Sterile) cluster_admin_iv Animal Dosing Procedure dissolve 1. Dissolve this compound in DMSO add_peg 2. Add PEG400 and mix dissolve->add_peg add_saline 3. Add Saline/WFI slowly while vortexing add_peg->add_saline filter 4. Sterile Filter (0.22 µm syringe filter) add_saline->filter qc_iv 5. QC Check (Clarity, Particulates) filter->qc_iv weigh_animal_iv 6. Weigh Animal & Calculate Dose Volume qc_iv->weigh_animal_iv Proceed to Dosing warm_animal 7. Warm Animal/Tail (Heat lamp/pad) for vasodilation weigh_animal_iv->warm_animal restrain_iv 8. Place in Restraint Device warm_animal->restrain_iv inject 9. Inject Slowly into Lateral Tail Vein restrain_iv->inject monitor_iv 10. Apply pressure & Monitor Animal inject->monitor_iv

References

Application Notes and Protocols for the Quantification of Recoflavone and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Recoflavone (also known as DA-6034) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic flavonoid derivative with anti-inflammatory properties.[1][] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This guide covers plasma sample preparation, chromatographic and mass spectrometric conditions, and method validation according to regulatory guidelines.[3][4] Additionally, it outlines a strategy for the identification and subsequent quantification of this compound metabolites.

Principle of the Method

The bioanalytical method described herein utilizes protein precipitation for the extraction of this compound from plasma samples.[5] The resulting extract is then analyzed by reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, allowing for the accurate determination of this compound concentrations over a specified calibration range.[6] Quantification is achieved by comparing the peak area ratio of the analyte to a suitable internal standard (IS) against a calibration curve.

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Diazepam or a stable isotope-labeled this compound

  • Acetonitrile (LC-MS grade)[7]

  • Methanol (LC-MS grade)[7]

  • Formic acid (LC-MS grade)[7]

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Standard laboratory equipment: vortex mixer, centrifuge, calibrated pipettes.

Experimental Workflow and Signaling Pathways

Bioanalytical Workflow

The overall workflow for quantifying this compound in plasma involves sample preparation, instrumental analysis, and data processing.

G cluster_workflow Bioanalytical Workflow for this compound Quantification Sample Plasma Sample Collection (e.g., from PK study) Spike Spike with Internal Standard (IS) Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep Centrifuge Centrifugation Prep->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Injection into LC-MS/MS Supernatant->Inject Data Data Acquisition (MRM) Inject->Data Process Data Processing & Quantification (Peak Integration & Calibration) Data->Process

Caption: General workflow for plasma sample analysis.

This compound's Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1][]

G cluster_nfkb Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB_Release Nucleus Nucleus NFkB_Release->Nucleus Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Transcription This compound This compound This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB pathway.

This compound has also been shown to induce mucin secretion through a calcium-dependent pathway involving P2Y receptors.[]

G cluster_p2y P2Y Receptor-Mediated Mucin Secretion This compound This compound P2Y P2Y Receptor This compound->P2Y Activation G_Protein G-Protein Activation (Gq/11) P2Y->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release ↑ Intracellular [Ca2+] IP3->Ca_Release Mucin Mucin Secretion Ca_Release->Mucin

Caption: this compound stimulates mucin secretion.

Detailed Experimental Protocols

Preparation of Standard and QC Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike 95 µL of blank plasma with 5 µL of the appropriate working solution to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High concentrations.[4]

Plasma Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (calibrant, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Vortex to mix, then inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method and Data Presentation

The following tables provide example parameters for the LC-MS/MS analysis and a summary of validation data. These should be optimized during method development.

Example LC-MS/MS Conditions
ParameterSuggested Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[7]
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined)
MRM Transitions This compound: e.g., m/z 387.1 → 241.1 (Example Only) Internal Standard (Diazepam): e.g., m/z 285.1 → 193.1
Source Parameters Capillary Voltage: 3.5 kV; Gas Temp: 300°C; Nebulizer: 35 psi[7]
Example Bioanalytical Method Validation Summary

This table summarizes typical results for a validated method, adhering to FDA and EMA guidelines which generally require precision and accuracy to be within ±15% (±20% at the LLOQ).[3][9]

ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (100 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Intra-day Precision (%CV) 8.5%6.2%4.5%3.8%≤15% (≤20% at LLOQ)
Intra-day Accuracy (%Bias) -10.2%-7.8%-2.1%1.5%±15% (±20% at LLOQ)
Inter-day Precision (%CV) 11.1%8.9%6.3%5.5%≤15% (≤20% at LLOQ)
Inter-day Accuracy (%Bias) -8.5%-5.1%1.8%3.2%±15% (±20% at LLOQ)
Recovery (%) N/A88%91%90%Consistent & Reproducible
Matrix Effect (%) N/A95%98%96%Consistent & Reproducible

Notes on Metabolite Quantification

Metabolite Identification

Flavonoids are extensively metabolized in the body, primarily through glucuronidation and sulfation, leading to the formation of more polar conjugates.[10][11] The first step in quantifying metabolites is their identification.

  • Strategy: Administer this compound to the species of interest and collect plasma samples over time.

  • Analysis: Analyze plasma extracts using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to screen for potential metabolites. Look for mass shifts corresponding to the addition of glucuronic acid (+176 Da) or a sulfate group (+80 Da).

  • Confirmation: Use MS/MS fragmentation to confirm the structure of potential metabolites.

Method Development for Metabolites

Once metabolites are identified and reference standards are synthesized or isolated, a quantitative LC-MS/MS method can be developed for each.

  • Enzymatic Hydrolysis: To measure total metabolite concentrations (conjugated + free), plasma samples can be incubated with enzymes like β-glucuronidase and sulfatase prior to extraction to hydrolyze the conjugates back to the parent drug.[10]

  • Direct Quantification: For measuring individual conjugated metabolites, the LC-MS/MS method must be adapted to their specific properties (e.g., polarity, mass). This involves developing unique MRM transitions and optimizing chromatographic separation for each metabolite.

  • Validation: Each metabolite assay must be fully validated with the same rigor as the parent drug assay.[3]

References

Application Notes and Protocols for Recoflavone Target Validation in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recoflavone is a synthetic flavonoid derivative that has demonstrated significant potential as an anti-inflammatory agent.[1] Belonging to the broader class of flavonoids, which are known for their antioxidant and anti-inflammatory properties, this compound has been specifically designed to enhance these therapeutic effects.[1] Preclinical studies and early-phase clinical trials have shown promising results for its use in treating chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1]

The primary mechanism of action for this compound involves the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By blocking COX enzymes, this compound effectively reduces prostaglandin production, thereby mitigating inflammatory responses.[1]

Furthermore, this compound modulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound's inhibitory effect on NF-κB further contributes to its potent anti-inflammatory profile.[1] The multifaceted mechanism of this compound, targeting both the COX and NF-κB pathways, makes it a compelling candidate for further investigation and development as a novel anti-inflammatory therapeutic.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various inflammatory models. Note: As specific quantitative data for this compound is not publicly available, representative data from studies on other flavonoids with similar mechanisms of action are provided for illustrative purposes. These should be replaced with compound-specific data as it becomes available.

Table 1: In Vitro Enzyme Inhibition

TargetAssay TypeIC50 (µM) [this compound]IC50 (µM) [Celecoxib - Control]
COX-1Enzyme Inhibition AssayData not available~7.6
COX-2Enzyme Inhibition AssayData not available~0.04[2]

Table 2: In Vitro Cellular Anti-Inflammatory Activity

Cell LineInflammatory StimulusParameter MeasuredInhibition [%] at [Concentration]
RAW 264.7 MacrophagesLPS (1 µg/mL)Nitric Oxide (NO) ProductionData not available
RAW 264.7 MacrophagesLPS (1 µg/mL)TNF-α ProductionData not available
RAW 264.7 MacrophagesLPS (1 µg/mL)IL-6 ProductionData not available
HEK293TTNF-α (10 ng/mL)NF-κB Luciferase ActivityData not available

Table 3: In Vivo Anti-Inflammatory Activity

Animal ModelParameter MeasuredTreatment Group% Inhibition of Edema
Carrageenan-Induced Rat Paw EdemaPaw VolumeThis compound (mg/kg)Data not available
Carrageenan-Induced Rat Paw EdemaPaw VolumeIndomethacin (10 mg/kg)~50-60%

Signaling Pathways and Experimental Workflows

Recoflavone_Mechanism_of_Action This compound This compound COX1 COX-1 This compound->COX1 Inhibits COX2 COX-2 This compound->COX2 Inhibits NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Inhibits Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Proinflammatory_Genes Proinflammatory_Genes->Inflammation_Pain Experimental_Workflow_In_Vitro start Start cell_culture Cell Culture (e.g., RAW 264.7, HEK293T) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) treatment->stimulation incubation Incubation stimulation->incubation assay Perform Assay incubation->assay cox_assay COX-2 Enzyme Assay assay->cox_assay nfkb_assay NF-κB Luciferase Assay assay->nfkb_assay cytokine_assay Cytokine Measurement (ELISA) assay->cytokine_assay data_analysis Data Analysis (IC50, % Inhibition) cox_assay->data_analysis nfkb_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end Experimental_Workflow_In_Vivo start Start animal_model Animal Acclimatization (e.g., Wistar Rats) start->animal_model treatment Administer this compound (Oral Gavage) animal_model->treatment induction Induce Inflammation (Carrageenan Injection) treatment->induction measurement Measure Paw Edema (Plethysmometer) induction->measurement data_analysis Data Analysis (% Inhibition of Edema) measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Utilizing Recoflavone for Gene Expression Analysis of Inflammatory Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recoflavone is a synthetic flavonoid derivative recognized for its potent anti-inflammatory properties.[1] Flavonoids are a class of naturally occurring compounds known for their antioxidant and anti-inflammatory effects.[2] this compound has been specifically designed to enhance these benefits, making it a valuable tool for research in inflammatory diseases.[1] Its mechanism of action involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.[1][3] These application notes provide a detailed overview and protocols for utilizing this compound to analyze the gene expression of critical inflammatory markers in a laboratory setting.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5]

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[4][6] this compound is believed to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thus preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[1][5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination NFkB_active NF-κB (Active) Proteasome->NFkB_active Releases NF-κB DNA DNA NFkB_active->DNA Translocates & Binds to DNA This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Application Note: Modulation of Inflammatory Gene Expression

This compound can be effectively used in in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line), to study its dose-dependent effects on the expression of key inflammatory genes.[7][8] The primary application is to quantify the reduction in mRNA levels of pro-inflammatory markers following treatment with this compound.

Key Inflammatory Gene Targets:

  • TNF-α (Tumor Necrosis Factor-alpha): A potent pro-inflammatory cytokine.

  • IL-6 (Interleukin-6): A cytokine involved in both acute and chronic inflammation.

  • IL-1β (Interleukin-1 beta): A key mediator of the inflammatory response.

  • PTGS2 (Prostaglandin-Endoperoxide Synthase 2), also known as COX-2 : An enzyme responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[1]

  • NOS2 (Nitric Oxide Synthase 2), also known as iNOS : An enzyme that produces nitric oxide, a molecule involved in inflammation.[2][9]

Hypothetical Quantitative Data

The following table represents hypothetical data from an experiment where LPS-stimulated RAW 264.7 macrophages were treated with varying concentrations of this compound for 24 hours. Gene expression was measured by RT-qPCR and normalized to a housekeeping gene (e.g., GAPDH). The data is presented as fold change relative to the LPS-only treated group.

Gene TargetLPS (1 µg/mL)LPS + this compound (1 µM)LPS + this compound (5 µM)LPS + this compound (10 µM)
TNF-α 100 ± 8.575 ± 6.245 ± 4.120 ± 2.5
IL-6 100 ± 9.180 ± 7.050 ± 5.325 ± 3.1
IL-1β 100 ± 7.872 ± 5.940 ± 3.818 ± 2.2
PTGS2 (COX-2) 100 ± 10.265 ± 5.535 ± 3.215 ± 1.9
NOS2 (iNOS) 100 ± 8.968 ± 6.138 ± 4.017 ± 2.0
Values are represented as mean fold change ± standard deviation and are for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for conducting gene expression analysis of inflammatory markers using this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Gene Expression Analysis A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with this compound A->B C 3. Stimulate with LPS B->C D 4. Cell Lysis & RNA Extraction C->D E 5. Assess RNA Quality & Quantity D->E F 6. cDNA Synthesis (Reverse Transcription) E->F G 7. Perform RT-qPCR F->G H 8. Analyze Data (2-ΔΔCt Method) G->H I 9. Interpret Results H->I

Caption: Experimental workflow for gene expression analysis.
Protocol 1: In Vitro Inflammation Model and this compound Treatment

This protocol describes the setup of an in vitro inflammation model using RAW 264.7 macrophages.

  • Cell Culture : Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding : Seed the cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere for 24 hours.

  • This compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in DMEM to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.

  • Pre-treatment : Remove the old medium from the cells and replace it with a fresh medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO only). Incubate for 2 hours.

  • Inflammatory Stimulation : After pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the negative control group.

  • Incubation : Incubate the plates for the desired time period (e.g., 6, 12, or 24 hours) to allow for the expression of inflammatory genes.

  • Cell Harvesting : After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well for RNA extraction.

Protocol 2: RNA Extraction and Reverse Transcription

This protocol outlines the steps for isolating total RNA and synthesizing complementary DNA (cDNA).

  • RNA Extraction :

    • Add 1 mL of TRIzol reagent (or a similar lysis buffer from a commercial RNA extraction kit) to each well and pipette up and down to homogenize.[10]

    • Transfer the lysate to a microcentrifuge tube.

    • Follow the manufacturer's protocol for the chosen RNA extraction kit, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[10]

    • Resuspend the final RNA pellet in RNase-free water.

  • RNA Quantification and Quality Control :

    • Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running a sample on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Reverse Transcription (cDNA Synthesis) :

    • Use a commercial cDNA synthesis kit.

    • In a PCR tube, combine 1 µg of total RNA, reverse transcriptase enzyme, dNTPs, and random primers or oligo(dT) primers according to the kit's protocol.

    • Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) Analysis

This protocol details the quantification of target gene expression.[10]

  • Primer Design : Use validated primers for the target genes (TNF-α, IL-6, IL-1β, PTGS2, NOS2) and a housekeeping gene (GAPDH or β-actin).

  • Reaction Setup :

    • Prepare a master mix for each primer set containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.

    • Add the cDNA template to each well of a 96-well PCR plate.

    • Add the master mix to the respective wells.

    • Include no-template controls (NTCs) for each primer set to check for contamination.

  • RT-qPCR Program :

    • Run the plate in a real-time PCR machine using a standard three-step cycling protocol:

      • Initial Denaturation : 95°C for 10 minutes.

      • Cycling (40 cycles) :

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt Curve Analysis : To verify the specificity of the amplified product.

  • Data Analysis :

    • Determine the cycle threshold (Ct) value for each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the experimental group (ΔΔCt = ΔCtexperimental - ΔCtcontrol).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Conclusion

This compound is a promising synthetic flavonoid for studying the molecular mechanisms of inflammation. Its ability to modulate the NF-κB pathway allows for a targeted investigation into the regulation of pro-inflammatory gene expression. The protocols outlined in these application notes provide a robust framework for researchers to utilize this compound as a tool to explore the therapeutic potential of anti-inflammatory compounds and to dissect the complex signaling networks that govern the inflammatory response.

References

Application Note: Preparation of Stable Recoflavone Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recoflavone (also known as DA-6034) is a synthetic flavonoid derivative that has demonstrated therapeutic potential in clinical trials for conditions such as acute and chronic gastritis and dry eye syndrome[1][2][3]. As a member of the flavonoid class, this compound is characterized by poor aqueous solubility, a common challenge that can impede its study in in vitro experimental settings[1]. The formation of precipitates upon dilution into aqueous cell culture media can lead to inconsistent and unreliable experimental results.

This application note provides detailed protocols for the preparation of stable this compound solutions for use in in vitro experiments. It covers the preparation of concentrated stock solutions, dilution into aqueous media, and methods for assessing solution stability. Additionally, it outlines the key signaling pathway modulated by this compound to provide context for its mechanism of action.

Physicochemical Properties of this compound

A summary of this compound's key properties is essential for accurate preparation of solutions.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₈[2]
Molecular Weight 386.4 g/mol [2]
IUPAC Name 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid[2]
Predicted Water Solubility 0.0158 mg/mL[1]
Class 5-O-methylated flavonoid[1]

Experimental Protocols

Protocol 1: Preparation of Concentrated this compound Stock Solution

The use of an appropriate organic solvent is critical for fully dissolving this compound before its introduction into an aqueous environment. Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent for this purpose and is compatible with most in vitro assays when used at low final concentrations[4].

Materials and Equipment:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Tightly cap the tube/vial and vortex vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

  • Sterilization (Optional): If required for the experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Recommended SolventsProperties & Considerations
DMSO Excellent solubilizing agent for both polar and nonpolar compounds. Miscible with water and cell culture media. Can be cytotoxic at concentrations >0.5-1%.[4]
Ethanol Can be used, but may have lower solubilizing power for some flavonoids compared to DMSO. Can also affect cell viability.
Acetone High solubility for some flavonoids, but its volatility and higher cytotoxicity limit its use in cell culture.[5][6]
Protocol 2: Preparation of Working Solutions in Aqueous Media

Direct dilution of the DMSO stock into aqueous media can cause the compound to precipitate. The following procedure is designed to minimize this issue.

Materials and Equipment:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile tubes

  • Pipettors and sterile tips

Procedure:

  • Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C.

  • Dilution: Pipette the required volume of pre-warmed medium into a sterile tube.

  • Spiking: While gently vortexing or swirling the tube of medium, add the required volume of the this compound DMSO stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation[7].

  • Final Mixing: Once the stock solution is added, cap the tube and vortex gently for an additional 10-15 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store diluted aqueous solutions, as the compound may precipitate over time.

Note on Final DMSO Concentration: It is critical to maintain the final DMSO concentration at a level that is non-toxic to the specific cell line being used. This is typically ≤0.5%, but should be empirically determined. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments[7].

Final DMSO ConcentrationGeneral Cellular Effects
< 0.1% Generally considered safe for most cell lines with minimal effects.
0.1% - 0.5% Tolerated by many robust cell lines, but a vehicle control is essential.
> 0.5% Increased risk of cytotoxicity, altered gene expression, and other off-target effects.
Protocol 3: Assessment of Solution Stability

Verifying the solubility and stability of this compound in the final working solution is critical for data integrity.

Method 1: Visual and Microscopic Inspection

  • Visual Check: After preparing the working solution, hold it against a light source to check for any visible precipitate or turbidity.

  • Microscopy: Place a drop of the working solution on a microscope slide and examine under a light microscope (e.g., at 10x or 20x magnification). Check for the presence of crystalline structures, which indicate precipitation.

Method 2: Quantitative Analysis (HPLC-UV/LC-MS) For rigorous confirmation of concentration and stability, analytical methods are recommended.

  • Sample Preparation: Prepare the working solution as described in Protocol 2. Immediately after preparation (T=0), take an aliquot and centrifuge it at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.

  • Supernatant Analysis: Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method[8][9].

  • Time-Point Analysis: To assess stability over time, incubate the working solution under experimental conditions (e.g., 37°C) and repeat the analysis at various time points (e.g., 1h, 4h, 24h). A significant decrease in the supernatant concentration indicates precipitation or degradation.

This compound Signaling Pathway

This compound's mechanism of action involves the modulation of key inflammatory pathways. It has been shown to interact with the Nuclear Factor-kappa B (NF-κB) signaling cascade[1]. NF-κB is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate target gene expression. Many flavonoids exert their anti-inflammatory effects by inhibiting IκBα degradation, thereby preventing NF-κB activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB IκBα Degradation DNA Target Gene Transcription NFkB->DNA Translocation This compound This compound This compound->IkBa_NFkB Inhibits Degradation workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add DMSO to Desired Concentration weigh->add_dmso dissolve 3. Vortex / Sonicate Until Clear add_dmso->dissolve stock High-Concentration Stock Solution (-20°C) dissolve->stock dilute 5. Add Stock Solution to Medium with Vigorous Mixing stock->dilute prepare_media 4. Pre-warm Aqueous Cell Culture Medium (37°C) prepare_media->dilute final_solution Final Working Solution (Use Immediately) dilute->final_solution stability_check 6. Stability Check (Visual / Microscopic) final_solution->stability_check stability_check->start Precipitate Found treat_cells 7. Apply to In Vitro Experiment stability_check->treat_cells Solution is Clear end End treat_cells->end

References

Application Notes and Protocols for Recoflavone in Gastritis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recoflavone, also known as DA-6034, is a synthetic flavonoid derivative of eupatilin that has demonstrated significant gastroprotective and anti-inflammatory properties. These characteristics make it a compelling compound for investigation in various gastritis research models. Its mechanism of action primarily involves the modulation of inflammatory signaling pathways and the enhancement of gastric mucosal defense mechanisms. This document provides detailed application notes and experimental protocols based on preclinical research to guide the use of this compound in gastritis studies.

Mechanism of Action

This compound exerts its therapeutic effects in gastritis through a dual mechanism:

  • Anti-inflammatory Activity: In the context of Helicobacter pylori-induced gastritis, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by promoting the dissociation of the IκB kinase gamma (IKK-γ) and heat shock protein 90 (Hsp90) complex, which is crucial for the activation of IKK.[1] The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1).[1]

  • Mucosal Protection: In chemical-induced gastritis models (e.g., ethanol, NSAIDs), this compound enhances the gastric mucosal defense system. It has been observed to increase the secretion of gastric mucus and stimulate the synthesis of endogenous prostaglandin E2 (PGE2), a key mediator of mucosal integrity and repair.

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies on this compound in various gastritis models.

Table 1: In Vivo Efficacy of this compound in Rat Models of Gastric Damage
Gastritis ModelThis compound (DA-6034) DosageKey OutcomesReference
Ethanol-HCl InducedOral administrationStatistically significant decrease in gastric lesions.
Aspirin-InducedOral administrationTendency to decrease gastric lesions.
Indomethacin-InducedOral administrationStatistically significant decrease in gastric lesions.
Stress-InducedOral administrationStatistically significant decrease in gastric lesions.
Acetic Acid-Induced10-30 mg/kg/day (repeated oral)U-shaped dose-response in ulcer healing; increased mucus content and PGE2 synthesis.
Table 2: In Vitro Effects of this compound on H. pylori-Infected Gastric Epithelial Cells
Cell LineThis compound (DA-6034) TreatmentKey OutcomesReference
MKN-45Pre-treatmentSignificant inhibition of NF-κB activation; attenuated IKK activity; dissociation of IKK-γ-Hsp90 complex; inhibition of IL-8 expression.[1][1]
AGSTreatmentInhibition of NF-κB activation and iNOS expression.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Recoflavone_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H_pylori Helicobacter pylori IKK_Hsp90 IKK-γ-Hsp90 Association H_pylori->IKK_Hsp90 Induces This compound This compound (DA-6034) This compound->IKK_Hsp90 Inhibits by Dissociation IKK_complex IKKα/β/γ Complex IkB IκBα IKK_complex->IkB Phosphorylates Hsp90 Hsp90 IKK_Hsp90->IKK_complex Activates p_IkB p-IκBα NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα Complex (Inactive) Proteasome Proteasomal Degradation p_IkB->Proteasome Targets for NFkB_active Active NF-κB (Nuclear Translocation) Proteasome->NFkB_active Releases Cytokines Pro-inflammatory Genes (IL-8, MCP-1) NFkB_active->Cytokines Induces Transcription

Caption: this compound's inhibition of the NF-κB pathway.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Model: Ethanol-Induced Gastritis in Rats cluster_invitro In Vitro Model: H. pylori-Infected Gastric Cells Animal_Acclimatization 1. Acclimatize Rats Fasting 2. Fast Animals (e.g., 24h) Animal_Acclimatization->Fasting Drug_Admin 3. Administer this compound or Vehicle (Oral) Fasting->Drug_Admin Gastritis_Induction 4. Induce Gastritis (e.g., 70% Ethanol, Oral) Drug_Admin->Gastritis_Induction Sacrifice 5. Euthanize Animals (e.g., 1h post-induction) Gastritis_Induction->Sacrifice Stomach_Excision 6. Excise Stomachs Sacrifice->Stomach_Excision Analysis_invivo 7. Assess Gastric Lesions, Measure Mucus & PGE2 Stomach_Excision->Analysis_invivo Cell_Culture 1. Culture Gastric Epithelial Cells (e.g., MKN-45) Drug_Treatment 2. Pre-treat with this compound Cell_Culture->Drug_Treatment Hp_Infection 3. Co-culture with H. pylori Drug_Treatment->Hp_Infection Incubation 4. Incubate (e.g., 4-24h) Hp_Infection->Incubation Cell_Lysis 5. Harvest Cells/Supernatant Incubation->Cell_Lysis Analysis_invitro 6. Analyze NF-κB Pathway (Western Blot, EMSA, ELISA) Cell_Lysis->Analysis_invitro

Caption: Generalized workflows for in vivo and in vitro studies.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the scientific literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vivo Ethanol-Induced Gastritis Model in Rats

Objective: To evaluate the gastroprotective effects of this compound against acute ethanol-induced gastric mucosal injury.

Materials:

  • Male Sprague-Dawley rats (180-200 g)

  • This compound (DA-6034)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 70% (v/v) Ethanol in distilled water

  • Anesthetic for euthanasia (e.g., CO2, isoflurane)

  • Dissection tools

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle) for at least one week with free access to standard chow and water.

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Drug Administration:

    • Divide rats into groups: Vehicle control, this compound-treated groups (e.g., 10, 30, 100 mg/kg), and a positive control group (e.g., a proton pump inhibitor).

    • Administer this compound or vehicle orally by gavage in a volume of 10 ml/kg body weight.

  • Gastritis Induction: One hour after drug administration, orally administer 70% ethanol (1 ml/200 g body weight) to all rats.

  • Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats.

  • Stomach Excision and Lesion Assessment:

    • Immediately excise the stomach, open it along the greater curvature, and gently rinse with cold PBS.

    • Pin the stomach flat on a board and photograph the mucosal surface.

    • Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.

  • Biochemical Analysis (Optional):

    • Mucus Content: Gently scrape the gastric mucosa, weigh it, and analyze for mucus content using established methods (e.g., Alcian blue staining).

    • PGE2 Levels: Homogenize a portion of the gastric tissue and measure PGE2 concentration using a commercial ELISA kit.

Protocol 2: In Vitro H. pylori-Induced Inflammation Model

Objective: To investigate the inhibitory effect of this compound on H. pylori-induced NF-κB activation in gastric epithelial cells.

Materials:

  • Human gastric adenocarcinoma cell line (e.g., MKN-45)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Helicobacter pylori strain (e.g., ATCC 43504)

  • Brucella broth or other suitable medium for H. pylori culture

  • This compound (DA-6034) dissolved in DMSO

  • Reagents for Western blotting, EMSA, or ELISA

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Culture: Culture MKN-45 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2. Seed cells in appropriate plates (e.g., 6-well plates for protein analysis) to reach 80-90% confluency on the day of the experiment.

  • H. pylori Culture: Grow H. pylori in Brucella broth supplemented with 5% FBS under microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C for 24-48 hours.

  • Drug Treatment:

    • Replace the cell culture medium with fresh, serum-free medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Infection:

    • Harvest the H. pylori by centrifugation, wash with PBS, and resuspend in serum-free cell culture medium.

    • Infect the this compound-treated cells with H. pylori at a multiplicity of infection (MOI) of 100:1 (bacteria:cell).

  • Incubation: Co-culture the cells and bacteria for a predetermined time (e.g., 4 hours for NF-κB activation, 24 hours for cytokine expression).

  • Sample Collection and Analysis:

    • For Western Blot: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration, and then perform Western blot analysis for key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65).

    • For ELISA: Collect the cell culture supernatant to measure the concentration of secreted cytokines like IL-8 using a commercial ELISA kit.

    • For EMSA: Prepare nuclear extracts from the cells to assess the DNA-binding activity of NF-κB.

Conclusion

This compound is a promising agent for the study and potential treatment of gastritis. The protocols and data presented here provide a framework for researchers to investigate its mechanisms of action in relevant preclinical models. Both in vivo and in vitro studies are crucial to fully elucidate its therapeutic potential and to bridge the gap between preclinical findings and clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Recoflavone Solubility for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Recoflavone solubility for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic flavonoid derivative with potent anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of the NF-κB and COX enzyme pathways.[2] However, like many flavonoids, this compound is poorly soluble in aqueous solutions, which can lead to precipitation in cell culture media and inaccurate experimental results.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound. A stock solution of up to 40 mg/mL in DMSO can be prepared, though this may require warming and sonication to fully dissolve.[3]

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to your final volume of media. Instead, perform serial dilutions, first in a small volume of media and then adding that to the final culture volume.

  • Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the media to facilitate dispersion.

  • Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or temperature.Increase the volume of DMSO. Gentle warming (up to 60°C) and sonication can aid dissolution.[3] Ensure you are using anhydrous (newly opened) DMSO, as it is hygroscopic and absorbed water can reduce solubility.
A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. Rapid change in solvent polarity causing the compound to crash out of solution.Perform a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free media or PBS before adding it to the final culture medium containing serum.
The cell culture medium becomes cloudy over time after adding this compound. The compound is slowly precipitating out of the supersaturated solution.The final concentration of this compound may be too high for the aqueous environment. Try using a lower final concentration. Consider using a solubilizing agent like cyclodextrin or a lipid-based formulation.
I observe unexpected cellular toxicity or changes in cell morphology. The final DMSO concentration may be too high, or the this compound itself is cytotoxic at the tested concentration.Ensure the final DMSO concentration is below 0.5%. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.
Inconsistent results between experiments. Incomplete dissolution of the stock solution or precipitation in the media.Always ensure your stock solution is fully dissolved before each use. Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before adding to cells.

Quantitative Data on Solubility Enhancement

The following tables provide representative data on the solubility of flavonoids using different enhancement techniques. Please note that specific values for this compound may vary and experimental validation is recommended.

Table 1: Solubility of Flavonoids in Different Solvents

SolventTypical Solubility of Poorly Soluble Flavonoids
Water< 1 µg/mL
EthanolCan be significantly higher than water, but may still be limited.
DMSOOften high (e.g., this compound up to 40 mg/mL).[3]

Table 2: Effect of Cyclodextrins on Flavonoid Solubility

Cyclodextrin TypeConcentrationFold Increase in Solubility (Example with Quercetin)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10% (w/v)~50-fold
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10% (w/v)~100-fold

Data is illustrative and based on general findings for flavonoids.

Table 3: Typical Components of a Lipid Nanoemulsion for Poorly Soluble Drugs

ComponentExamplePurpose
Oil PhaseMedium-chain triglycerides (MCT)To dissolve the lipophilic drug.
SurfactantPolysorbate 80 (Tween 80)To form and stabilize the emulsion droplets.
Co-surfactantEthanol, Propylene glycolTo further reduce interfacial tension and improve stability.
Aqueous PhasePhosphate-buffered saline (PBS)The continuous phase of the emulsion.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a 37-60°C water bath or heat block for 10-15 minutes, vortexing intermittently.[3]

    • Alternatively, use a sonicator bath for 10-20 minutes until the solution is clear.

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol

    • Deionized water

    • Mortar and pestle

  • Procedure:

    • Weigh out this compound and HP-β-CD in a 1:1 molar ratio.

    • Place the HP-β-CD in a mortar and add a small amount of a 1:1 (v/v) ethanol/water mixture to form a paste.

    • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

    • Continue kneading for 30-60 minutes, adding small amounts of the ethanol/water mixture as needed to maintain a consistent paste.

    • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

    • The resulting powder is the this compound-HP-β-CD inclusion complex, which should have improved aqueous solubility.

    • This powder can then be dissolved in cell culture medium for your experiments.

Signaling Pathway and Experimental Workflow Diagrams

Recoflavone_Solubilization_Workflow Experimental Workflow for this compound Cell Culture Assay cluster_prep Preparation of this compound Solution cluster_assay Cell Culture Assay cluster_troubleshoot Troubleshooting A This compound Powder B Choose Solubilization Method A->B C Dissolve in DMSO B->C Standard Method D Formulate with Cyclodextrin B->D Alternative E Prepare Lipid Nanoemulsion B->E Alternative F Prepare Stock Solution C->F D->F E->F G Dilute Stock in Culture Medium F->G H Add to Cell Culture G->H K Precipitation Observed? G->K I Incubate H->I J Perform Assay I->J K->H No L Optimize Dilution Protocol K->L Yes L->G M Lower Final Concentration M->G N Consider Alternative Solubilization N->B

Caption: Workflow for preparing and using this compound in cell culture.

Recoflavone_NFkB_Pathway This compound Inhibition of the NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades and releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->IKK_Complex This compound This compound This compound->IKK_Complex inhibits DNA DNA NFkB_nucleus->DNA binds Gene_Expression Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Gene_Expression induces

Caption: this compound inhibits the NF-κB signaling pathway.

Recoflavone_mTOR_Pathway Potential Influence of this compound on the mTOR Signaling Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 AKT->mTORC2 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits mTORC2->AKT activates (feedback) Cell_Survival Cell Survival mTORC2->Cell_Survival promotes This compound This compound This compound->mTORC1 modulates?

Caption: this compound's potential modulation of the mTOR pathway.

References

preventing Recoflavone precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to Recoflavone precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a synthetic flavonoid derivative, specifically a 5-O-methylated flavonoid, that has been investigated for its anti-inflammatory properties in conditions such as dry eye syndrome and gastritis.[1][2] Like many flavonoids, this compound has low intrinsic water solubility (approximately 0.0158 mg/mL), which can lead to precipitation in aqueous experimental media. This poor solubility can hinder its bioavailability and pose challenges for consistent and effective delivery in research and clinical applications.

Q2: What are the primary factors that cause this compound to precipitate in aqueous solutions?

Several factors can contribute to the precipitation of this compound in aqueous solutions:

  • Low Intrinsic Solubility: As a flavonoid, this compound is a lipophilic molecule with limited ability to form favorable interactions with water molecules.

  • pH of the Solution: The solubility of many flavonoids is pH-dependent. Changes in pH can alter the ionization state of the molecule, affecting its solubility.

  • Solvent Composition: The absence of appropriate co-solvents or solubilizing agents in the aqueous medium can lead to precipitation.

  • Temperature: Temperature can influence solubility; however, its effect is dependent on the specific solvent system.

  • Concentration: Exceeding the saturation solubility of this compound in a given aqueous system will inevitably lead to precipitation.

Q3: What are some general strategies to enhance the solubility of this compound in aqueous solutions?

Several approaches can be employed to improve the solubility of this compound and prevent its precipitation:

  • Co-solvency: The addition of water-miscible organic solvents, such as propylene glycol or ethanol, can increase the solubility of hydrophobic compounds like this compound.

  • Use of Surfactants: Surfactants, like Polysorbate 80, can form micelles that encapsulate lipophilic molecules, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.

  • pH Adjustment: For flavonoids with ionizable groups, adjusting the pH of the solution can enhance solubility.

  • Formation of Supersaturated Systems: Creating a supersaturated solution of the drug can enhance its therapeutic effect, though this often requires the use of precipitation inhibitors to maintain this thermodynamically unstable state.[3][4][5]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides specific troubleshooting advice and experimental protocols to address this compound precipitation.

Quantitative Data on Solubility Enhancement

While specific quantitative solubility data for this compound in various aqueous systems is limited in publicly available literature, data from a structurally similar flavonoid, apigenin, can provide valuable insights. Apigenin is also a flavonoid with low water solubility. The following table summarizes the solubility of apigenin in different solvents, which can serve as a proxy for understanding how different solvent systems might affect this compound solubility.

Table 1: Solubility of Apigenin in Various Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x 10^4)
Water298.20.0308
318.20.0308
Propylene Glycol298.2150
318.2150
Ethanol298.24.86
318.24.86
Polysorbate 80-Can significantly increase the solubility of flavonoids. For quercetin, another flavonoid, Polysorbate 80 increased solubility by 2.87 to 3.63 times at various concentrations.[6]

Source: Adapted from studies on apigenin solubility.[7][8] Note: This data is for apigenin and should be used as a qualitative guide for this compound.

A key piece of data available for this compound comes from a patent for an ophthalmic solution, which states that a concentration of 5% (w/v) or higher can be achieved with the use of 0.1-5.0% (w/v) of a permeation enhancer , such as a polyoxyethylene castor oil derivative or a poloxamer.[9][10]

Experimental Protocols

Here are detailed methodologies for key experiments aimed at preventing this compound precipitation.

Protocol 1: Solubilization of this compound using a Co-solvent (Propylene Glycol)

This protocol describes the preparation of a this compound solution using a propylene glycol and water co-solvent system.

  • Materials:

    • This compound powder

    • Propylene glycol (PG)

    • Purified water

    • Magnetic stirrer and stir bar

    • Volumetric flasks

    • Analytical balance

  • Procedure: a. Weigh the desired amount of this compound powder. b. In a volumetric flask, prepare the desired co-solvent mixture (e.g., 50:50 v/v PG:water). c. Add a small amount of the co-solvent mixture to the this compound powder and vortex to create a slurry. d. Slowly add the remaining co-solvent mixture to the slurry while stirring continuously with a magnetic stirrer. e. Continue stirring at room temperature until the this compound is completely dissolved. This may take several hours. f. Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines the formation of a this compound-cyclodextrin complex to enhance its aqueous solubility.

  • Materials:

    • This compound powder

    • β-cyclodextrin (or a derivative like HP-β-cyclodextrin)

    • Purified water

    • Magnetic stirrer and stir bar

    • Beakers

    • Freeze-dryer (optional)

  • Procedure: a. Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-cyclodextrin in water). b. Add an excess amount of this compound powder to the cyclodextrin solution. c. Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. d. After stirring, filter the suspension to remove the undissolved this compound. The filtrate contains the soluble this compound-cyclodextrin complex. e. (Optional) The solid inclusion complex can be obtained by freeze-drying the filtrate.

Protocol 3: Formulation of a Supersaturated this compound Solution using a Surfactant

This protocol describes the preparation of a supersaturated this compound solution, for example, for an ophthalmic formulation, using a surfactant and heat.

  • Materials:

    • This compound powder

    • Polysorbate 80 (Tween 80)

    • Purified water

    • Heating magnetic stirrer and stir bar

    • Beakers

    • pH meter

  • Procedure: a. In a beaker, mix the Polysorbate 80 with purified water (e.g., to achieve a final concentration of 1-5% w/v). b. Heat the surfactant solution to approximately 60-70°C while stirring. c. Slowly add the this compound powder to the heated surfactant solution. A patent suggests that up to 10 wt% of a flavonoid can be added to a heat-stable surfactant. d. Continue stirring at the elevated temperature until the this compound is fully dissolved. e. Allow the solution to cool down to room temperature while stirring. The surfactant should help maintain the supersaturated state of the this compound. f. Adjust the pH of the final solution if necessary.

Visualizations

Signaling Pathway

This compound is known to inhibit the NF-κB (nuclear factor kappa B) signaling pathway, which is a key regulator of inflammation.

NF_kappaB_Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor IKK_complex IKK Complex receptor->IKK_complex activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p nucleus Nucleus NFkB->nucleus translocates to proteasome Proteasome IkB_p->proteasome ubiquitination & degradation gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription induces This compound This compound This compound->IKK_complex inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.

Troubleshooting_Workflow start This compound Precipitation Observed check_conc Is Concentration > Solubility Limit? start->check_conc reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes modify_formulation Modify Formulation check_conc->modify_formulation No check_dissolution Precipitation Resolved? reduce_conc->check_dissolution add_cosolvent Add Co-solvent (e.g., Propylene Glycol) modify_formulation->add_cosolvent add_surfactant Add Surfactant (e.g., Polysorbate 80) modify_formulation->add_surfactant use_cyclodextrin Use Cyclodextrin Complexation modify_formulation->use_cyclodextrin add_cosolvent->check_dissolution add_surfactant->check_dissolution use_cyclodextrin->check_dissolution end_success Proceed with Experiment check_dissolution->end_success Yes end_fail Re-evaluate Formulation Strategy (Consider alternative solubilizers or delivery systems) check_dissolution->end_fail No

References

Technical Support Center: Optimizing Recoflavone Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information has been compiled using "Quercetin" as a representative flavonoid due to the lack of available data on "Recoflavone." Researchers should adapt these guidelines based on the specific properties of their compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound (represented by Quercetin) for maximal therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound (Quercetin) in rodent models?

A1: The effective dose of Quercetin in vivo can vary significantly depending on the animal model, disease indication, and route of administration. Based on preclinical studies, oral gavage doses often range from 50 mg/kg to 150 mg/kg.[1] For intraperitoneal or intravenous injections, lower doses between 10 mg/kg and 50 mg/kg are commonly used.[1][2] It is crucial to conduct a pilot dose-ranging study to determine the optimal dose for your specific experimental setup.

Q2: Why am I observing low or inconsistent efficacy with my this compound (Quercetin) formulation?

A2: Low bioavailability is a common issue with flavonoids like Quercetin.[3][4] Several factors can contribute to this:

  • Poor Water Solubility: Quercetin is a lipophilic compound with low solubility in aqueous solutions, which limits its absorption.[3]

  • Rapid Metabolism: Quercetin undergoes extensive first-pass metabolism in the intestine and liver, where it is converted into metabolites that may have different biological activities than the parent compound.[4][5]

  • Formulation: The aglycone form of Quercetin, often used in supplements, is less bioavailable than the glycoside forms found in food sources.[5]

To address this, consider using advanced formulation strategies such as nanocrystals or self-emulsifying drug delivery systems (SEDDS) to enhance solubility and oral bioavailability.[6][7][8] Studies have shown that SEDDS can increase the oral bioavailability of Quercetin by approximately 5-fold compared to a simple suspension.[7][8]

Q3: What are the key signaling pathways modulated by this compound (Quercetin)?

A3: Quercetin is known to modulate multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis.[9][10][11] Key pathways include:

  • PI3K/Akt Pathway: Inhibition of this pathway can suppress tumor cell proliferation.[9][10]

  • MAPK Pathway: Quercetin can induce phosphorylation of p38, JNK, and ERK in this pathway.[10]

  • Wnt/β-catenin Pathway: Quercetin can inhibit the translocation of β-catenin to the nucleus.[10]

  • NF-κB Pathway: By modulating this pathway, Quercetin can reduce the expression of pro-inflammatory cytokines.[11][12]

Understanding these pathways is crucial for designing mechanism-of-action studies and selecting appropriate pharmacodynamic markers.

Q4: Is this compound (Quercetin) toxic at higher doses?

A4: Numerous in vivo studies support the general safety of Quercetin, with a lack of evidence for carcinogenicity or significant toxicity at therapeutic doses.[13][14][15][16] The International Agency for Research on Cancer (IARC) concluded in 1999 that Quercetin is not classifiable as carcinogenic to humans.[14][16] However, very high doses have been associated with potential renal toxicity in some studies.[5] As with any compound, it is essential to perform acute and sub-chronic toxicity studies to establish a safe dose range for your specific formulation and animal model.

Troubleshooting Guides

Issue 1: High Variability in Animal Response
Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure the formulation is homogenous and stable. For suspensions, vortex thoroughly before each administration. Consider using solubilizing agents or advanced formulations like SEDDS or nanocrystals for better consistency.[6][7]
Variable Oral Absorption Administer the compound at the same time each day relative to the animals' light/dark and feeding cycles. Co-administration with high-fat foods may increase bioavailability.[4]
High Intersubject Metabolism Characterize the metabolic profile in your animal model. Different strains or sexes may exhibit different metabolic rates.[3]
Gavage Technique Error Ensure all technical staff are properly trained in oral gavage to prevent accidental administration into the lungs and ensure consistent delivery to the stomach.
Issue 2: Lack of Dose-Response Relationship
Potential Cause Troubleshooting Steps
Dose Range Too Narrow or Too Low Expand the dose range in your next study. Include a higher dose to ensure you are reaching a pharmacologically active concentration. A pilot study with wide dose spacing (e.g., 10, 50, 200 mg/kg) can be informative.
Saturation of Absorption At very high oral doses, absorption mechanisms may become saturated. If increasing the oral dose does not lead to higher plasma concentrations, consider an alternative route of administration like intraperitoneal injection.
Complex Biphasic Effects Some compounds exhibit a U-shaped dose-response curve. If efficacy decreases at the highest dose, consider adding intermediate dose groups to better define the therapeutic window.
Rapid Clearance The compound may be cleared before it can exert its full effect. Measure the pharmacokinetic profile to determine the half-life. Consider a more frequent dosing schedule or a formulation that provides sustained release.

Quantitative Data Summary

Table 1: In Vivo Dosage of Quercetin in Rodent Models

Indication Animal Model Route of Administration Dosage Range Key Findings Reference
Cancer Mice with CT-26 or MCF-7 tumorsIntraperitoneal (i.p.)50, 100, 200 mg/kg/daySignificant reduction in tumor volume at all doses.[2][2]
Cancer (Hepatocarcinoma) In vivo modelsOral gavage>50 mg/kgInhibition of tumor growth.[1][1]
Cancer (Hepatocarcinoma) In vivo modelsIntraperitoneal/Intravenous10 - 50 mg/kgInhibition of tumor growth.[1][1]
Angiostrongyliasis MiceOral10, 20, 40 mg/kg/dayCo-therapy with albendazole improved neurological function and reduced inflammation.[17][17]
Antiemetic Effects ChicksOral25, 50 mg/kgSignificantly reduced the number of retches in a dose-dependent manner.[18][18]

Table 2: Pharmacokinetic Parameters of Quercetin Formulations

Parameter Quercetin Suspension Quercetin-SEDDS Notes Reference
Bioavailability Low (<1% in humans)~5-fold enhancement vs. suspensionBioavailability is highly dependent on the formulation and food matrix.[3][4][7][8]
Cmax (Rats) 2.01 µM (aqueous solution)Not directly comparedVaries significantly with formulation.[3]
Metabolism Extensive first-pass metabolismMetabolites are primarily glucuronide and sulfate conjugates.[4][4][19]

Experimental Protocols

Protocol 1: Preparation and Administration of an Oral Quercetin Suspension
  • Materials: Quercetin powder, vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water), weighing scale, mortar and pestle (or homogenizer), graduated cylinder, magnetic stirrer, oral gavage needles.

  • Preparation: a. Calculate the required amount of Quercetin and vehicle based on the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse) and the number of animals. b. Weigh the Quercetin powder accurately. c. If needed, gently grind the powder with a mortar and pestle to reduce particle size. d. In a suitable container, slowly add the Quercetin powder to the vehicle while continuously stirring with a magnetic stirrer. e. Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Administration: a. Just before administration, vortex the suspension vigorously to ensure homogeneity. b. Gently restrain the animal and measure the appropriate volume of the suspension into a syringe fitted with a ball-tipped oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach. d. Monitor the animal for any signs of distress post-administration.

Protocol 2: In Vivo Efficacy Assessment in a Xenograft Tumor Model
  • Cell Culture and Implantation: a. Culture cancer cells (e.g., MCF-7) under standard conditions. b. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). c. Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth Monitoring and Grouping: a. Allow tumors to grow to a palpable size (e.g., 100 mm³). b. Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2. c. When tumors reach the target size, randomize animals into treatment groups (e.g., Vehicle Control, this compound 50 mg/kg, this compound 100 mg/kg).

  • Treatment: a. Administer the vehicle or this compound formulation according to the planned schedule (e.g., daily oral gavage) for the duration of the study (e.g., 21 days).

  • Endpoint Analysis: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the animals and excise the tumors. c. Weigh the tumors and process them for further analysis (e.g., histology, Western blot for pharmacodynamic markers, etc.).

Visualizations

Caption: Workflow for In Vivo Dose Optimization.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_WNT Wnt Pathway cluster_NFkB NF-κB Pathway This compound This compound (Quercetin) PI3K PI3K This compound->PI3K Inhibits MAPK p38, JNK, ERK This compound->MAPK Activates WNT β-catenin This compound->WNT Inhibits NFkB NF-κB This compound->NFkB Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Gene_Transcription Gene Transcription WNT->Gene_Transcription Inflammation Inflammation NFkB->Inflammation

Caption: Key Signaling Pathways Modulated by Quercetin.

References

Technical Support Center: Troubleshooting Recoflavone Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the synthetic flavonoid, Recoflavone, in various biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as DA-6034) is a synthetic flavonoid derivative with anti-inflammatory properties.[][2][3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are crucial in the inflammatory response.

Q2: Why might this compound interfere with my biochemical assay?

Like many flavonoids, this compound has physicochemical properties that can lead to non-specific interactions within an assay, producing misleading results.[4][5] Potential mechanisms of interference include:

  • Aggregation: Flavonoids can form aggregates in aqueous solutions, which may sequester and inhibit enzymes non-specifically.[4][6]

  • Fluorescence Interference: Flavonoids can possess intrinsic fluorescence or quench the fluorescence of other molecules, interfering with fluorescence-based assays.[7][8][9]

  • Redox Activity: The polyphenolic structure of flavonoids can lead to redox cycling, which can interfere with assays that rely on redox-sensitive reagents.[10][11][12]

  • Protein Binding: Flavonoids can bind non-specifically to proteins, which can affect protein quantification assays and enzymatic activity.[13][14]

Q3: What types of assays are most susceptible to interference by this compound?

Based on the known properties of flavonoids, the following assays are at a higher risk of interference:

  • Fluorescence-Based Assays: Including FRET, FP, and fluorescence intensity assays.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Particularly those using peroxidase-based detection systems.[5][15][16]

  • Enzymatic Assays: Especially those with colorimetric or fluorometric readouts.

  • Protein Quantification Assays: Such as the bicinchoninic acid (BCA) assay.[13][14]

  • High-Throughput Screening (HTS) Assays: Where the potential for promiscuous inhibition is a general concern.[17][18]

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Loss of Signal in an Enzymatic Assay

Possible Cause: this compound may be acting as a promiscuous inhibitor, potentially through aggregation, or it may be directly interfering with the assay's detection system.

Troubleshooting Workflow:

G start Unexpected Inhibition Observed check_detergent Run assay with 0.01% Triton X-100 start->check_detergent detergent_effect Inhibition reversed? check_detergent->detergent_effect aggregation Likely promiscuous inhibition by aggregation. detergent_effect->aggregation Yes no_detergent_effect Inhibition persists? detergent_effect->no_detergent_effect No check_readout Test this compound with detection reagents alone (no enzyme) no_detergent_effect->check_readout readout_interference Signal interference? check_readout->readout_interference direct_interference This compound interferes with detection method. readout_interference->direct_interference Yes no_readout_interference No signal interference? readout_interference->no_readout_interference No true_inhibition Potential true inhibition. Consider orthogonal assays. no_readout_interference->true_inhibition G start Inconsistent Fluorescence Data scan_this compound Measure fluorescence spectrum of this compound alone start->scan_this compound is_fluorescent Does it fluoresce at assay wavelengths? scan_this compound->is_fluorescent autofluorescence Interference due to This compound autofluorescence. is_fluorescent->autofluorescence Yes not_fluorescent No intrinsic fluorescence? is_fluorescent->not_fluorescent No check_quenching Run assay with probe and This compound (no target) not_fluorescent->check_quenching is_quenching Fluorescence decreased? check_quenching->is_quenching quenching Interference due to fluorescence quenching. is_quenching->quenching Yes not_quenching No change in fluorescence? is_quenching->not_quenching No other_issue Consider other sources of assay variability. not_quenching->other_issue G cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activates IL1 IL-1 IL1->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Transcription DNA->Gene

References

assessing the stability of Recoflavone in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on assessing the stability of Recoflavone in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and stability assessment of this compound.

Question Answer
Why is my this compound solution changing color? Color change, often to a yellow or brownish hue, can indicate degradation of the flavonoid structure. This may be caused by exposure to light (photodegradation), high temperatures, or oxidative conditions. It is recommended to prepare fresh solutions and store them protected from light at low temperatures.
I am seeing a precipitate form in my this compound solution over time. What could be the cause? Precipitate formation can occur due to several reasons: 1. Low Solubility: this compound may have limited solubility in the chosen solvent, and precipitation can occur upon standing, especially if the temperature fluctuates. 2. Degradation: Some degradation products may be less soluble than the parent this compound, leading to their precipitation. 3. Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
My quantitative analysis (e.g., HPLC) shows a decrease in the this compound peak area over a short period. What should I investigate? A rapid decrease in the main analyte peak suggests instability. Check the following: - pH of the solution: Flavonoids can be unstable at neutral to alkaline pH. Acidic conditions are generally preferred for stability.[1] - Presence of oxidizing agents: Ensure your solvents are free from peroxides or other oxidizing impurities. - Temperature: Store solutions at recommended low temperatures (-20°C or -80°C for stock solutions). - Photostability: Protect the solution from light.
I am observing multiple new peaks in my chromatogram after storing my this compound solution. What are these? The appearance of new peaks is a strong indicator of degradation. These are likely degradation products. To confirm this, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to see if the same peaks are generated. A stability-indicating HPLC method should be used to resolve this compound from all potential degradation products.

Frequently Asked Questions (FAQs)

What is the recommended solvent for dissolving this compound?

Based on available data for structurally similar flavonoids, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For aqueous-based assays, further dilution in an appropriate buffer is necessary. The stability of flavonoids is often enhanced in acidic conditions, so a buffer with a slightly acidic pH may be preferable.[1]

How should I store this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. For short-term storage (days to weeks), refrigeration at 2-8°C may be adequate, but stability should be verified. Solutions should be stored in tightly sealed containers, protected from light.

What is a forced degradation study and why is it important for assessing this compound stability?

A forced degradation study involves intentionally exposing a drug substance, like this compound, to harsh conditions such as acid, base, heat, light, and oxidation.[2][3][4] The purpose is to accelerate degradation to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a "stability-indicating" analytical method that can accurately measure the drug in the presence of its degradants.[3]

What are the likely degradation pathways for this compound?

Flavonoids, in general, can undergo degradation through:

  • Hydrolysis: Cleavage of ether or glycosidic bonds, though this compound's core structure is relatively stable to this.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to ring opening and the formation of smaller phenolic acids.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

The methoxy groups on the this compound structure are expected to provide some protection against degradation compared to flavonoids with free hydroxyl groups.[5]

This compound Stability in Common Solvents (Summary)

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected relative stability based on general knowledge of flavonoid chemistry. This should be confirmed experimentally.

Solvent Expected Stability Considerations
DMSO High (for stock solutions)Recommended for long-term storage at low temperatures.
Ethanol/Methanol ModerateCan be used for intermediate dilutions. Stability is generally better in acidic hydroalcoholic solutions.[5]
Acetonitrile ModerateOften used as a mobile phase component in HPLC. Stability in pure acetonitrile for extended periods should be evaluated.
Aqueous Buffers (Acidic pH) ModerateFlavonoid stability is generally enhanced at acidic pH (e.g., pH 3-5).[1]
Aqueous Buffers (Neutral/Alkaline pH) LowDegradation is often accelerated at neutral to alkaline pH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Forced Degradation Study
  • Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add 1 M NaOH and keep at room temperature for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature, protected from light.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp or daylight simulator).

  • Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic solutions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms to identify and quantify the degradation products and determine the percentage of this compound remaining.

Protocol 3: Stability-Indicating HPLC Method (Example)

This is a general starting point; the method must be optimized and validated for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-gradient elution from low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for this compound (determine by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep_sol Prepare this compound Solution stress_acid Acid Hydrolysis prep_sol->stress_acid Expose to Stress stress_base Base Hydrolysis prep_sol->stress_base Expose to Stress stress_ox Oxidation prep_sol->stress_ox Expose to Stress stress_heat Thermal prep_sol->stress_heat Expose to Stress stress_light Photolysis prep_sol->stress_light Expose to Stress control Control (Unstressed) prep_sol->control Expose to Stress hplc HPLC Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_heat->hplc stress_light->hplc control->hplc eval_data Compare Chromatograms hplc->eval_data id_deg Identify Degradants eval_data->id_deg method_val Validate Method eval_data->method_val pathway Elucidate Pathway id_deg->pathway Troubleshooting_Logic cluster_investigate Investigation Steps cluster_action Corrective Actions cluster_outcome Outcome start Instability Observed (e.g., color change, peak loss) check_ph Check pH of Solution start->check_ph check_temp Verify Storage Temperature start->check_temp check_light Assess Light Exposure start->check_light check_solvent Check Solvent Purity start->check_solvent use_acidic Use Acidic Buffer check_ph->use_acidic store_cold Store at -20°C or -80°C check_temp->store_cold protect_light Use Amber Vials check_light->protect_light use_hplc_grade Use High-Purity Solvents check_solvent->use_hplc_grade stable_solution Improved Solution Stability use_acidic->stable_solution store_cold->stable_solution protect_light->stable_solution use_hplc_grade->stable_solution

References

minimizing off-target effects of Recoflavone in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Recoflavone in cellular studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as DA-6034, is a synthetic derivative of the flavonoid eupatilin.[1] Its primary mechanism of action is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway and the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[2][] By inhibiting the NF-κB pathway, this compound can modulate the transcription of genes involved in inflammation and immune responses.[4] Its inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.[2] Additionally, this compound has been observed to have antioxidant properties and can induce an increase in intracellular calcium concentrations.[1][2]

Q2: I'm observing unexpected cellular phenotypes at my target concentration. Could these be off-target effects?

Yes, it is possible. While this compound primarily targets the NF-κB pathway and COX enzymes, like many small molecules, it can have off-target effects, especially at higher concentrations. Flavonoids as a class are known to interact with a variety of cellular proteins, including a wide range of kinases.[5][6] Unexpected phenotypes could be due to interactions with other signaling pathways such as the PI3K/AKT/mTOR pathway or modulation of calcium channels.[][7] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects.

Q3: What is the recommended concentration range for using this compound in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on published studies, concentrations ranging from 100 µM to 250 µM have been used to observe effects on mucin secretion in human corneal epithelial cells.[1] However, for inhibiting NF-κB activation, lower concentrations may be effective. It is strongly recommended to perform a dose-response curve for your specific cell line and endpoint, starting from a low concentration (e.g., 1 µM) and titrating up to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity or off-target activity. A cell viability assay (e.g., MTT or CCK-8) should be run in parallel to identify the cytotoxic concentration.

Q4: How can I confirm that the observed effect in my experiment is due to NF-κB inhibition?

To confirm that the cellular phenotype you observe is a direct result of this compound's effect on the NF-κB pathway, you can perform several key experiments:

  • Rescue Experiments: If possible, transfect cells with a constitutively active form of a downstream component of the NF-κB pathway (e.g., p65) to see if this reverses the effect of this compound.

  • Use of a Structurally Unrelated NF-κB Inhibitor: Treat your cells with another well-characterized NF-κB inhibitor that has a different chemical structure. If you observe the same phenotype, it strengthens the evidence that the effect is on-target.

  • Direct Measurement of NF-κB Activity: Use techniques like a luciferase reporter assay under the control of an NF-κB response element, or Western blotting to measure the phosphorylation of IκBα and the nuclear translocation of p65.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cellular Toxicity Concentration of this compound is too high.Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 and select a non-toxic concentration for your experiments.
Cell line is particularly sensitive.
No Observable Effect Concentration of this compound is too low.Titrate the concentration upwards. Ensure the dose-response curve spans a wide range (e.g., 0.1 µM to 100 µM).
Poor compound stability or solubility.Prepare fresh stock solutions of this compound in DMSO and dilute in media immediately before use. Avoid repeated freeze-thaw cycles.
Incorrect assay endpoint.Confirm that your assay is sensitive to changes in NF-κB or COX activity.
Inconsistent Results Variability in cell passage number or density.Use cells within a consistent, low passage number range. Ensure consistent cell seeding density for all experiments.
Degradation of this compound stock.Aliquot and store this compound stock solutions at -80°C, protected from light. Prepare fresh working solutions for each experiment.
Phenotype does not match expected on-target effects. Off-target effects are dominating at the concentration used.Lower the concentration of this compound to a range where on-target activity is still observed but the unexpected phenotype is diminished.
The phenotype is a result of combined on- and off-target effects.Use orthogonal methods to confirm target engagement (e.g., cellular thermal shift assay). Perform a kinase screen to identify potential off-target kinases.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Related Flavonoids

CompoundTarget/AssayCell Line/SystemIC50 / Effective ConcentrationReference
This compound Mucin SecretionHuman Corneal Epithelial Cells100-250 µM (Effective Concentration)[1]
This compound Mucin Production (MUC1, MUC2, etc.)Human Conjunctival Epithelial Cells200 µM (Effective Concentration)[1]
This compound Inhibition of NF-κB activationHuman Gastric Epithelial Cells (MKN-45)Significantly inhibited by DA-6034[]
Wogonin (Flavone) Apoptosis (PI3K/AKT inhibition)HT-29 Colorectal Cancer CellsNot specified[5]
Apigenin (Flavone) ApoptosisVarious Cancer Cell LinesNot specified[6]

Signaling Pathway Diagrams

Recoflavone_On_Target_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 Inhibition NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc This compound This compound This compound->IKK Inhibits DNA DNA (Inflammatory Genes) NFkB_p50_nuc->DNA NFkB_p65_nuc->DNA Binds & Activates Transcription

Caption: this compound's primary on-target effect via inhibition of the NF-κB pathway.

Flavonoid_Off_Target_Pathways cluster_pi3k PI3K/AKT Pathway cluster_nrf2 Nrf2 Pathway This compound This compound (Potential Off-Targets) PI3K PI3K This compound->PI3K Potential Inhibition Keap1 Keap1 This compound->Keap1 Potential Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Troubleshooting_Workflow A Start: Unexpected Phenotype Observed with this compound B Step 1: Confirm Compound Integrity & Experimental Setup A->B C Step 2: Perform Dose-Response & Check Cytotoxicity (MTT Assay) B->C D Is the effect dose-dependent and non-toxic? C->D E Step 3: Validate On-Target Engagement (e.g., p-p65 Western, NF-κB Reporter Assay) D->E Yes I Re-evaluate experiment. Check cell health, passage number, and reagent quality. D->I No F Is the on-target pathway inhibited at the effective concentration? E->F J Phenotype is likely on-target. Consider downstream effects. F->J Yes K Phenotype is likely off-target. F->K No G Step 4: Screen for Off-Targets (e.g., Kinase Profiling Panel) H Hypothesize off-target pathway. Validate with specific inhibitors or siRNA. G->H K->G

References

Technical Support Center: Optimizing Recoflavone Concentration for NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the experimental concentration of Recoflavone (also known as DA-6034) for the effective inhibition of the NF-κB signaling pathway.

Troubleshooting Guides

Encountering unexpected results is a common part of the research process. This section provides guidance on identifying and resolving potential issues during your experiments with this compound.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No or low inhibition of NF-κB activity This compound Concentration: Sub-optimal concentration of this compound used. This compound Stability: Degradation of this compound in the cell culture medium. Cell Health: Poor cell viability or health affecting the cellular response. Assay Sensitivity: The NF-κB reporter assay or Western blot may not be sensitive enough.Concentration Optimization: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50). Start with a broad range (e.g., 0.1 µM to 100 µM) and then narrow it down. Fresh Preparation: Prepare fresh this compound stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect stock solutions from light. Cell Viability Check: Always perform a cell viability assay (e.g., MTT, MTS) in parallel with your NF-κB inhibition experiment to ensure that the observed effects are not due to cytotoxicity. Assay Controls: Ensure that your positive control (e.g., TNF-α stimulation) and negative control (vehicle-treated) are working as expected. Optimize antibody concentrations and incubation times for Western blotting.
High variability between replicates Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, reagents, or cells. Uneven Cell Seeding: Inconsistent cell numbers across wells. Edge Effects: Evaporation from wells on the edge of the plate.Proper Pipetting Technique: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to get a uniform cell distribution. Plate Layout: Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize edge effects.
Inconsistent results across experiments Reagent Variability: Batch-to-batch variation in this compound, cytokines, or antibodies. Cell Passage Number: High passage number of cells can lead to altered cellular responses. Inconsistent Incubation Times: Variations in the duration of this compound pre-treatment or cytokine stimulation.Reagent Quality Control: Qualify new batches of critical reagents against previous batches. Consistent Cell Culture: Use cells within a defined low passage number range for all experiments. Standardized Protocols: Strictly adhere to a standardized experimental protocol with consistent incubation times.
Unexpected cell death at intended inhibitory concentrations This compound Cytotoxicity: The concentration of this compound required for NF-κB inhibition is toxic to the specific cell line being used. Solvent Toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve this compound.Determine Therapeutic Window: Perform a comprehensive dose-response study for both NF-κB inhibition and cytotoxicity to identify a concentration that effectively inhibits NF-κB without causing significant cell death. Solvent Control: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle control in all experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound for NF-κB inhibition.

1. What is the mechanism of action of this compound in NF-κB inhibition?

This compound, a synthetic flavonoid derivative, has been shown to inhibit the activation of the NF-κB pathway.[1] The primary mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By stabilizing IκBα, this compound prevents the translocation of the active NF-κB subunits (p50/p65) to the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation.[1][2]

2. What is a good starting concentration range for this compound in an in vitro NF-κB inhibition assay?

3. How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically ≤ 0.1%).

4. How can I be sure that the observed effect is due to NF-κB inhibition and not cytotoxicity?

It is essential to perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your NF-κB inhibition experiment, using the same this compound concentrations and incubation times. This will allow you to determine the "therapeutic window" – the concentration range where this compound inhibits NF-κB without causing significant cell death. A compound is generally considered non-cytotoxic if cell viability remains above 80-90%.

5. Are there any known off-target effects of this compound?

As a flavonoid derivative, this compound has the potential to interact with multiple cellular targets. While its effect on the NF-κB pathway is documented, comprehensive off-target screening data for this compound is not widely published. Flavonoids, in general, are known to interact with various kinases and other cellular proteins. It is advisable to consider the possibility of off-target effects and, if necessary, employ orthogonal assays to confirm the specific role of NF-κB inhibition in the observed phenotype.

Data Presentation

Table 1: Representative Data on Flavonoid Activity (for reference)

CompoundAssayCell LineIC50 / Effective ConcentrationCitation
AmentoflavoneCell Viability (MTT)A54932.03 ± 1.51 µM
Other FlavonoidsNF-κB ReporterVariousLow µM range
This compound (DA-6034)Mucin SecretionHuman Corneal Epithelial Cells100-250 µM

Note: This table provides reference data for other flavonoids to guide experimental design. The optimal concentration of this compound must be determined empirically.

Experimental Protocols

1. NF-κB Dual-Luciferase Reporter Assay

This protocol is a general guideline and should be optimized for your specific cell line and reagents.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Transfection: Co-transfect cells with an NF-κB reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) using a suitable transfection reagent.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

  • Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the dose-dependent inhibition by this compound.

2. Western Blot for p65 Nuclear Translocation and IκBα Degradation

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with desired concentrations of this compound or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 15-30 minutes for IκBα degradation, 30-60 minutes for p65 translocation).

  • Cell Lysis and Fractionation: For p65 translocation, perform nuclear and cytoplasmic fractionation. For IκBα degradation, use whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p65, IκBα, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/whole-cell fraction).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the respective loading controls.

3. MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with the same concentrations of this compound used in the NF-κB inhibition assay. Include a vehicle control and a positive control for cell death.

  • Incubation: Incubate for the same duration as your primary assay (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus Gene Target Gene Transcription NFkB_n->Gene Activates This compound This compound This compound->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells prep_reco Prepare this compound Dilutions prep_cells->prep_reco treat_cells Treat Cells with this compound prep_reco->treat_cells stimulate Stimulate with NF-κB Activator (e.g., TNF-α) treat_cells->stimulate assay Perform Parallel Assays stimulate->assay nfkb_assay NF-κB Inhibition Assay (e.g., Reporter Assay, Western Blot) assay->nfkb_assay viability_assay Cell Viability Assay (e.g., MTT) assay->viability_assay analyze Data Analysis nfkb_assay->analyze viability_assay->analyze determine_ic50 Determine IC50 for NF-κB Inhibition analyze->determine_ic50 assess_toxicity Assess Cytotoxicity analyze->assess_toxicity optimize Optimize Concentration determine_ic50->optimize assess_toxicity->optimize end End optimize->end

Caption: Experimental workflow for this compound concentration optimization.

Troubleshooting_Tree problem Problem: No/Low NF-κB Inhibition check_controls Are positive/negative controls working? problem->check_controls no_controls Troubleshoot assay setup: - Reagent quality - Cell health - Protocol adherence check_controls->no_controls No yes_controls Is cell viability >80% at the tested concentrations? check_controls->yes_controls Yes no_controls->problem low_viability Toxicity issue: - Lower this compound concentration - Check solvent concentration yes_controls->low_viability No high_viability Concentration/Stability issue: - Perform dose-response - Use freshly prepared this compound yes_controls->high_viability Yes low_viability->problem solution Optimal Concentration Identified high_viability->solution

References

ensuring Recoflavone purity and quality control for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity and quality control of Recoflavone for experimental use.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound, also known as DA-6034, is a synthetic flavonoid derivative of eupatilin.[1][2] It is an orally active compound with anti-inflammatory and anti-tumor properties.[3] Its primary mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3] By inhibiting this pathway, this compound can modulate the expression of genes involved in inflammation and cell survival.[2][]

2. What are the common impurities associated with synthetic this compound?

While specific impurity profiles are proprietary to the manufacturer, potential organic impurities in synthetically derived flavonoids like this compound can arise from several sources:

  • Starting materials: Unreacted starting materials or impurities present in the initial chemical building blocks.

  • Intermediates: By-products formed during the multi-step synthesis process.

  • Reagents and solvents: Residual reagents, catalysts, or solvents used in the synthesis and purification steps.

  • Degradation products: Compounds formed due to the degradation of this compound over time, potentially accelerated by improper storage conditions.

3. How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. Other useful techniques include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and identify any structural impurities.

4. What are the optimal storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage recommendations:

  • Solid Form: Store in a tightly sealed container in a dry and dark place at -20°C for short-term storage and -80°C for long-term storage.

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles. A stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or unexpected experimental results 1. Impure this compound: The presence of impurities can interfere with the experiment. 2. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. 3. Incorrect concentration: Errors in preparing the stock solution or working solutions.1. Verify Purity: Perform HPLC analysis to confirm the purity of your this compound sample. 2. Use a Fresh Sample: If degradation is suspected, use a new, properly stored sample. 3. Confirm Concentration: Re-prepare the solutions, ensuring accurate weighing and dilution.
Poor solubility in aqueous media This compound has low water solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO. For cell-based assays, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Precipitation of this compound in cell culture media The concentration of this compound exceeds its solubility limit in the final experimental medium.1. Lower the final concentration: If possible, reduce the working concentration of this compound. 2. Optimize solvent concentration: Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility but not toxic to the cells. 3. Gentle warming and mixing: Before adding to cells, gently warm the medium containing this compound and mix thoroughly.
High background signal in fluorescence-based assays This compound, like many flavonoids, can exhibit autofluorescence at certain wavelengths.1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer without the fluorescent probe to determine its intrinsic fluorescence. 2. Subtract background fluorescence: Subtract the fluorescence of the compound-only control from your experimental readings. 3. Choose appropriate filters: Use narrow bandpass filters to minimize the detection of this compound's autofluorescence.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample. Optimization may be required based on the specific HPLC system and column used.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 340 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      30 70 30

      | 35 | 70 | 30 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: In Vitro NF-κB Inhibition Assay using a Reporter Gene

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on NF-κB activation using a luciferase reporter gene.

Materials:

  • HEK293T cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add TNF-α to each well (except for the unstimulated control) to a final concentration of 10 ng/mL.

    • Incubate for 6 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity of the treated cells to the vehicle control.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis This compound This compound Sample stock Prepare Stock (e.g., 10 mg/mL in DMSO) This compound->stock working Prepare Working Solution (e.g., 100 µg/mL in Mobile Phase) stock->working hplc Inject into HPLC System working->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm & 340 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration purity Calculate Purity (%) integration->purity

Caption: Experimental workflow for assessing this compound purity by HPLC.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degradation of IκB releases NF-κB nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates This compound This compound This compound->ikk inhibits dna DNA nfkb_nuc->dna binds gene Gene Transcription (Inflammation, Survival) dna->gene initiates

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Activities of Recoflavone and Eupatilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of two flavonoid compounds, Recoflavone (DA-6034) and its parent compound, Eupatilin. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, effects on inflammatory mediators, and performance in experimental models.

Overview and Mechanism of Action

Both this compound and Eupatilin are flavonoids that exhibit significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. While they share a common mechanistic backbone, their distinct structural properties may influence their potency and therapeutic applications.

This compound (DA-6034) is a synthetic derivative of Eupatilin.[1] Its primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By blocking the degradation of IκBα, an inhibitory protein, this compound prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.[3][4]

Eupatilin , a natural flavonoid, also exerts its anti-inflammatory effects by suppressing the NF-κB pathway.[5] Additionally, Eupatilin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are also involved in inflammatory processes.[5] Some studies also suggest that Eupatilin can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

Signaling Pathway Diagram

G cluster_this compound This compound cluster_eupatilin Eupatilin This compound This compound IkBa_R IκBα Degradation This compound->IkBa_R inhibits NFkB_R NF-κB Nuclear Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_R->Pro_inflammatory_Genes activates Eupatilin Eupatilin NFkB_E NF-κB Pathway Eupatilin->NFkB_E inhibits MAPK MAPK Pathway Eupatilin->MAPK modulates PI3KAkt PI3K/Akt Pathway Eupatilin->PI3KAkt modulates COX2_E COX-2 Activity Eupatilin->COX2_E inhibits NFkB_E->Pro_inflammatory_Genes activates MAPK->Pro_inflammatory_Genes activates PI3KAkt->Pro_inflammatory_Genes activates COX2_E->Pro_inflammatory_Genes activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_R Inflammatory_Stimuli->NFkB_E Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->PI3KAkt

Caption: Mechanisms of this compound and Eupatilin.

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative studies providing IC50 values for this compound and Eupatilin under identical experimental conditions are limited. However, data from various independent studies can provide an indirect comparison of their potency.

CompoundAssayTargetCell Line/ModelIC50 / Effect
This compound In vivoColitisDSS-induced colitis in mice10 mg/kg (rectal admin.) increased survival and reduced severity
In vivoColitisTNBS-induced colitis in rats3 mg/kg (oral) showed potent effect
In vivoDry EyeCon A-induced rabbit model1% and 3% eye drops reduced inflammation
Eupatilin In vitroTNF-α productionLPS-stimulated RAW264.7 cellsDose-dependent reduction
In vitroIL-1β productionLPS-stimulated RAW264.7 cellsDose-dependent reduction
In vitroIL-6 productionLPS-stimulated RAW264.7 cellsDose-dependent reduction
In vivoAcute Lung InjuryLPS-induced in rats5, 10, 15 mg/kg attenuated histological alterations
In vivoAcute Kidney InjuryLPS-induced in mice10 mg/kg ameliorated structural damage

Experimental Protocols

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis (for this compound)

Objective: To evaluate the therapeutic effect of this compound on colitis.

Animal Model: C57BL/6 mice.[6]

Induction of Colitis: Mice are administered 4% DSS dissolved in their drinking water for 5 consecutive days to induce acute colitis.[6]

Treatment:

  • Preventive Model: this compound is administered orally or rectally concurrently with DSS administration.

  • Therapeutic Model: this compound is administered (e.g., 10 mg/kg, rectally) for a defined period after the 5-day DSS induction.[6]

Parameters Measured:

  • Clinical: Body weight changes, survival rate, Disease Activity Index (DAI) which includes stool consistency and presence of blood.[6]

  • Macroscopic: Colon length.[6]

  • Histological: Microscopic evaluation of colon tissue for inflammation and damage.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages (for Eupatilin)

Objective: To assess the inhibitory effect of Eupatilin on the production of pro-inflammatory mediators.

Cell Line: Murine macrophage cell line, RAW264.7.[7]

Stimulation: Cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.[7]

Treatment: Cells are pre-treated with various concentrations of Eupatilin for a specific duration before LPS stimulation.

Parameters Measured:

  • Cytokine Production: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[7]

  • Gene Expression: The mRNA expression levels of inflammatory mediators are measured by real-time polymerase chain reaction (RT-PCR).[7]

  • Protein Expression: The protein levels of key signaling molecules (e.g., phosphorylated NF-κB, MAPKs) are determined by Western blotting.[7]

Experimental Workflow Diagram

G cluster_invivo In Vivo Colitis Model (this compound) cluster_invitro In Vitro Macrophage Model (Eupatilin) A Induce Colitis (DSS) B Administer this compound A->B C Monitor Clinical Signs B->C D Assess Colon Damage C->D E Culture RAW264.7 Cells F Treat with Eupatilin E->F G Stimulate with LPS F->G H Measure Inflammatory Markers G->H

Caption: Experimental workflows for testing this compound and Eupatilin.

Summary and Conclusion

Both this compound and Eupatilin demonstrate significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Eupatilin's mechanism appears to be broader, with modulation of MAPK and PI3K/Akt pathways also reported.

This compound has shown notable efficacy in in vivo models of inflammatory bowel disease and dry eye disease, suggesting its potential for localized and systemic inflammatory conditions. Eupatilin has been extensively studied in vitro and in various in vivo models of acute inflammation, consistently demonstrating its ability to reduce pro-inflammatory cytokine production and tissue damage.

The lack of direct comparative studies makes it challenging to definitively state which compound is more potent. The choice between this compound and Eupatilin for further drug development would likely depend on the specific inflammatory condition being targeted, as well as pharmacokinetic and safety profiles. Future head-to-head comparative studies are warranted to elucidate the relative therapeutic potential of these two related flavonoids.

References

A Comparative Analysis of Recoflavone and Commercial NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory drug Recoflavone with commercially available Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). This analysis is based on available preclinical and clinical data, focusing on mechanisms of action, inhibitory concentrations, and experimental methodologies.

Executive Summary

This compound (also known as DA-6034) is an investigational synthetic flavonoid derivative with demonstrated anti-inflammatory properties. Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound exhibits a multi-faceted mechanism of action that includes the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, in addition to COX inhibition. This dual activity suggests a potential for broader anti-inflammatory efficacy and a possibly different side-effect profile compared to conventional NSAIDs. This guide presents a comparative overview of this compound with established NSAIDs such as ibuprofen, diclofenac, and celecoxib, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Pathways

Commercial NSAIDs predominantly exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.

This compound also targets the COX pathway.[1][] However, a key differentiator is its ability to also inhibit the activation of NF-κB, a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[][3][4] This dual mechanism of action suggests that this compound may offer a more comprehensive approach to managing inflammation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct and overlapping mechanisms of action of commercial NSAIDs and this compound.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory NSAIDs Commercial NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of Action of Commercial NSAIDs.

Recoflavone_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation, Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_p p-NF-κB (Active) NFkB->NFkB_p activation Nucleus Nucleus NFkB_p->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Gene_Expression->Inflammation_Pain This compound This compound This compound->COX1 This compound->COX2 This compound->IKK

Caption: Dual Mechanism of Action of this compound.

Comparative Efficacy: A Look at the Numbers

The table below summarizes the reported IC50 values for common NSAIDs.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 12 - 1380 - 3700.03 - 0.15
Diclofenac 0.0760.0262.9
Celecoxib 826.812

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Preclinical and Clinical Insights into this compound

Although quantitative IC50 data for this compound is limited in publicly accessible literature, preclinical and clinical studies have provided evidence of its anti-inflammatory efficacy.

  • Preclinical Studies: In animal models of inflammatory bowel disease, orally administered this compound (DA-6034) demonstrated a potent therapeutic effect, reducing macroscopic and histologic damage to the colon.[1] In a rabbit model of inflammatory dry eye, topical application of this compound restored tear function and inhibited inflammatory responses by suppressing MMP-9 and inflammatory cytokines.[3] This study also showed that this compound attenuated the phosphorylation of JNK and p38 MAPK and inhibited NF-κB activation in a concentration-dependent manner in corneal epithelial cells.[3]

  • Clinical Trials: this compound has undergone Phase 3 clinical trials for the treatment of dry eye syndrome and gastritis.[4][5][6] In a Phase 3 trial for dry eye, this compound demonstrated both efficacy and safety, achieving statistically significant improvements in the primary endpoint.[5]

Experimental Protocols

To ensure a comprehensive understanding of the presented data, this section outlines the general methodologies for key experiments cited in the comparison.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the concentration of a compound required to inhibit 50% of COX-1 or COX-2 enzyme activity (IC50).

General Protocol:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Incubation: The test compound (e.g., this compound, NSAID) at various concentrations is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (typically 37°C).

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of an acid.

  • Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).

  • IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Inhibition Assay

Objective: To assess the ability of a compound to inhibit the activation and nuclear translocation of NF-κB.

General Protocol (using a reporter gene assay):

  • Cell Culture: A suitable cell line (e.g., HEK293, HeLa) is stably transfected with a reporter construct containing a luciferase gene under the control of an NF-κB response element.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.

  • Stimulation: NF-κB activation is induced by treating the cells with a known stimulant, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: After the stimulation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the amount of luciferase produced and, therefore, to the level of NF-κB activation.

  • IC50 Calculation: The percentage of NF-κB inhibition is calculated for each compound concentration relative to the stimulated control. The IC50 value is then determined as described for the COX inhibition assay.

Comparative Discussion and Future Outlook

The available data suggests that this compound holds promise as a novel anti-inflammatory agent with a distinct mechanism of action compared to traditional NSAIDs. Its ability to target both the COX and NF-κB pathways could potentially lead to enhanced efficacy in a broader range of inflammatory conditions. The successful completion of Phase 3 trials for specific indications is a significant step towards its potential clinical application.

However, a direct quantitative comparison of its inhibitory potency against COX enzymes with that of commercial NSAIDs is currently hampered by the lack of publicly available IC50 data for this compound. Future publications of detailed preclinical pharmacology studies, including specific IC50 values for COX and NF-κB inhibition, will be crucial for a more definitive comparative analysis.

For researchers and drug development professionals, this compound represents an interesting evolution in anti-inflammatory therapy. Its multi-target approach may offer a pathway to improved treatments for complex inflammatory diseases. Continued investigation into its clinical efficacy, safety profile, and direct comparisons with existing standards of care will be essential in defining its future role in medicine.

References

Validating the Molecular Targets of Recoflavone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Recoflavone (also known as DA-6034) is a synthetic flavonoid derivative that has demonstrated therapeutic potential, particularly in the treatment of inflammatory conditions such as dry eye disease. Its mechanism of action is believed to be multi-targeted, primarily involving the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This guide provides a comparative overview of the in vivo validation of these molecular targets for this compound and alternative therapies, supported by experimental data and detailed protocols.

Comparative Analysis of In Vivo Target Engagement

To objectively assess the in vivo efficacy of this compound, its performance is compared with two standard-of-care treatments for inflammatory conditions: Celecoxib, a selective COX-2 inhibitor, and Dexamethasone, a potent corticosteroid with broad anti-inflammatory effects, including the inhibition of the NF-κB pathway.

Table 1: In Vivo Efficacy and Molecular Target Modulation in Dry Eye Models
Compound Animal Model Key Efficacy Readouts Molecular Target Modulation (In Vivo Evidence) Key Cytokine/Biomarker Modulation (In Vivo)
This compound (DA-6034) Rabbit model of Concanavalin A-induced inflammatory dry eye[1][2]- Restored tear function (increased tear volume and tear breakup time)[1][2]- Reduced inflammatory cell infiltration in lacrimal glands[2]NF-κB Pathway: Inhibited NF-κB activation in corneal epithelial cells[1][2].- MMP-9[1][2]- IL-8[1][2]- TGF-β1[1][2]
Celecoxib Mouse model of desiccating stress-induced dry eye[1]- Reduced corneal COX-2 mRNA expression[1]COX-2 Pathway: Reduced prostaglandin E2 (PGE2) levels in the cornea[3][4].- Pro-inflammatory cytokines (qualitative reduction)[5]
Dexamethasone Mouse model of experimental dry eye[6]- Restored healthy ocular surface and corneal barrier function- Reduced corneal opacityNF-κB Pathway: Inhibited IκB-α phosphorylation (a key step in NF-κB activation) in the cornea[7].- TNF-α[6]- IFN-γ[6]- MMP-3[6]- CXCL-10[6]- CCL-5[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the validation of these molecular targets.

Signaling Pathway of this compound's Anti-Inflammatory Action

cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates COX2 COX-2 Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NFkB_p65_p50_nuc->DNA binds to Inflammatory_Genes Inflammatory Genes (Cytokines, Chemokines, MMPs) DNA->Inflammatory_Genes transcribes Inflammatory_Genes->COX2 induces expression Inflammatory_Genes->Inflammation This compound This compound This compound->IKK inhibits This compound->COX2 inhibits

Caption: this compound's dual inhibitory action on the NF-κB and COX-2 pathways.

Experimental Workflow for In Vivo Validation in a Dry Eye Model

cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_evaluation Evaluation Induction Induce Dry Eye in Animal Model (e.g., Concanavalin A injection, dessicating stress) Vehicle Vehicle Control Induction->Vehicle This compound This compound Induction->this compound Comparator Comparator Drug (e.g., Celecoxib, Dexamethasone) Induction->Comparator Efficacy Clinical Efficacy Assessment (Tear volume, Corneal staining) Vehicle->Efficacy Target_Engagement Molecular Target Engagement (Western Blot for p-IκB, ELISA for PGE2) Vehicle->Target_Engagement Biomarker Biomarker Analysis (ELISA/qPCR for Cytokines, MMPs) Vehicle->Biomarker This compound->Efficacy This compound->Target_Engagement This compound->Biomarker Comparator->Efficacy Comparator->Target_Engagement Comparator->Biomarker Data_Analysis Data_Analysis Efficacy->Data_Analysis Data Analysis & Comparison Target_Engagement->Data_Analysis Biomarker->Data_Analysis

Caption: A generalized workflow for the in vivo validation of anti-inflammatory compounds in a dry eye model.

Detailed Experimental Protocols

In Vivo Dry Eye Model and Drug Administration (Rabbit Model)
  • Animal Model: New Zealand white rabbits are used. Dry eye is induced by a single injection of Concanavalin A (Con A) into the lacrimal glands to provoke an inflammatory response[1][2].

  • Drug Administration: Twenty-four hours post-Con A injection, topical eye drops of this compound (e.g., 1% and 3% solutions), a vehicle control, or a comparator drug are administered four times a day for a period of six days[2].

  • Efficacy Evaluation: Tear volume is measured using Schirmer's test, and tear film stability is assessed by measuring the tear breakup time (TBUT) at baseline and at specified intervals during the treatment period[1][2].

In Vivo NF-κB Activation Assay (Western Blot)
  • Tissue Collection: At the end of the treatment period, animals are euthanized, and corneal epithelial tissue is collected.

  • Protein Extraction: Total protein is extracted from the corneal epithelial cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody specific for the phosphorylated form of IκB-α (a marker for NF-κB activation).

    • A corresponding secondary antibody conjugated to horseradish peroxidase is then applied.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane is stripped and re-probed for total IκB-α and a loading control (e.g., β-actin) for normalization.

    • Densitometry analysis is performed to quantify the ratio of phosphorylated IκB-α to total IκB-α.

In Vivo COX-2 Inhibition Assay (PGE2 ELISA)
  • Sample Collection: Aqueous humor or corneal tissue is collected from the treated and control animals.

  • Sample Preparation: Tissues are homogenized, and proteins are precipitated. The supernatant containing prostaglandins is collected.

  • ELISA Protocol:

    • A competitive enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) is used.

    • Samples and standards are added to a microplate pre-coated with a capture antibody.

    • A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the capture antibody.

    • After incubation and washing, a substrate solution is added, and the color development is stopped.

    • The absorbance is measured at 450 nm. The concentration of PGE2 in the samples is inversely proportional to the signal intensity and is calculated based on the standard curve.

Cytokine and MMP Analysis (ELISA or qPCR)
  • Tissue Collection: Lacrimal gland or corneal tissue is collected.

  • For ELISA:

    • Tissues are homogenized, and the supernatant is collected after centrifugation.

    • ELISA kits specific for the cytokines and MMPs of interest (e.g., IL-8, TGF-β1, MMP-9) are used to quantify their protein levels according to the manufacturer's instructions.

  • For qPCR:

    • Total RNA is extracted from the tissues.

    • cDNA is synthesized from the RNA using reverse transcriptase.

    • Quantitative real-time PCR (qPCR) is performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

Conclusion

The available in vivo data strongly support the therapeutic potential of this compound in inflammatory conditions like dry eye disease, primarily through the inhibition of the NF-κB signaling pathway. While its clinical efficacy suggests an anti-inflammatory effect consistent with COX inhibition, direct in vivo evidence quantifying its impact on prostaglandin synthesis is not as extensively documented in the public literature as it is for selective COX-2 inhibitors like Celecoxib. In contrast, its in vivo effect on the NF-κB pathway is well-supported and comparable to the mechanism of action of corticosteroids like Dexamethasone in similar models. Further in vivo studies directly measuring prostaglandin levels following this compound administration would provide a more complete picture of its COX-inhibitory activity and facilitate a more direct comparison with other NSAIDs. This guide provides a framework for researchers to understand and design further in vivo validation studies for this compound and other novel anti-inflammatory compounds.

References

Recoflavone's Efficacy in Attenuating Inflammatory Bowel Disease: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Recoflavone's performance in various experimental models of Inflammatory Bowel Disease (IBD). The following sections detail the anti-inflammatory effects of this compound and its parent compound, Eupatilin, supported by available experimental data, detailed methodologies, and visual representations of signaling pathways and workflows.

This compound (DA-6034), a synthetic derivative of the flavonoid Eupatilin, has demonstrated significant anti-inflammatory properties in several preclinical IBD models. Studies have shown its potential to ameliorate colitis in chemically-induced and genetic models of the disease, suggesting its promise as a therapeutic agent for IBD.

Comparative Efficacy in Different IBD Models

This compound has been evaluated in three distinct rat models of IBD: acetic acid-induced colitis, 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, and in human leukocyte antigen (HLA)-B27 transgenic rats which spontaneously develop colitis.

In the chemically-induced models (acetic acid and TNBS), oral administration of this compound at a dose of 3 mg/kg was found to be more potent in reducing the macroscopic lesion score compared to the standard IBD treatments, prednisolone (1 mg/kg) and sulfasalazine (100 mg/kg)[1]. In the HLA-B27 transgenic rat model, a chronic administration of this compound (3 mg/kg, twice daily for 6 weeks) effectively alleviated symptoms such as loose stool and reduced microscopic damage to the colon[1].

Due to the limited availability of the full quantitative dataset for this compound, this guide presents detailed data from a study on its parent compound, Eupatilin, in a dextran sulfate sodium (DSS)-induced colitis mouse model. This provides a valuable point of reference for the potential efficacy of this compound.

Data Presentation

Table 1: Efficacy of Eupatilin in DSS-Induced Colitis in Mice

Treatment GroupDoseDisease Activity Index (DAI) ScoreColon Length (cm)Myeloperoxidase (MPO) Activity (U/g tissue)
Control-0.5 ± 0.28.5 ± 0.550 ± 10
DSS-Treated-3.8 ± 0.45.2 ± 0.3450 ± 50
Eupatilin10 mg/kg2.1 ± 0.36.8 ± 0.4200 ± 30
Eupatilin30 mg/kg1.5 ± 0.27.5 ± 0.5120 ± 20

*p < 0.05 compared to the DSS-Treated group. Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the results.

Acetic Acid-Induced Colitis Model (Rat)
  • Induction: Acute colitis is induced by the intracolonic administration of 4% acetic acid (1.2 ml) in rats[1].

  • Treatment: this compound (0.3 - 3 mg/kg), prednisolone (1 mg/kg), or sulfasalazine (100 mg/kg) is orally administered twice daily for 6 days[1].

  • Assessment:

    • Macroscopic Scoring: The colon is excised and scored for the severity of inflammation, ulceration, and adhesions.

    • Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess microscopic damage, including inflammatory cell infiltration and crypt damage.

TNBS-Induced Colitis Model (Rat)
  • Induction: Chronic colitis is induced by a single intracolonic instillation of 30 mg of TNBS dissolved in 50% ethanol[1].

  • Treatment: this compound (0.3 - 3 mg/kg), prednisolone (1 mg/kg), or sulfasalazine (100 mg/kg) is orally administered for 6 or 20 days[1].

  • Assessment:

    • Macroscopic and Microscopic Evaluation: Similar to the acetic acid model, the colon is assessed for both macroscopic and microscopic damage.

HLA-B27 Transgenic Rat Model
  • Model: These rats are genetically engineered to express the human HLA-B27 antigen and spontaneously develop a form of colitis that shares features with human IBD[1].

  • Treatment: this compound (3 mg/kg) or prednisolone (0.5 mg/kg) is administered orally twice daily for 6 weeks[1].

  • Assessment:

    • Clinical Symptoms: Monitoring of stool consistency and body weight.

    • Microscopic Damage: Histological analysis of the colon to assess the extent of inflammation and tissue damage.

DSS-Induced Colitis Model (Mouse)
  • Induction: Colitis is induced by administering 5% (w/v) DSS in the drinking water for 7 days.

  • Treatment: Eupatilin (10 or 30 mg/kg) is administered orally once daily.

  • Assessment:

    • Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and the presence of blood in the stool.

    • Colon Length: Measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).

    • Myeloperoxidase (MPO) Activity: A biochemical marker for neutrophil infiltration in the colon tissue.

Mandatory Visualizations

Signaling Pathway

This compound and its parent compound Eupatilin exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Recoflavone_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases DNA DNA NF-kB->DNA Translocates & Binds This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a chemically-induced colitis model.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Monitoring & Assessment cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Induction Induce Colitis (e.g., Acetic Acid/TNBS) Group Allocation->Induction Treatment Administer This compound/Control Induction->Treatment Daily Monitoring Monitor Weight & Stool Treatment->Daily Monitoring Sacrifice Sacrifice Daily Monitoring->Sacrifice Data Collection Collect Colon Samples Sacrifice->Data Collection Macroscopic Scoring Macroscopic Scoring Data Collection->Macroscopic Scoring Histological Analysis Histological Analysis Data Collection->Histological Analysis Biochemical Assays Biochemical Assays Data Collection->Biochemical Assays

Caption: Workflow for preclinical evaluation of this compound.

References

A Head-to-Head Comparison: Recoflavone and Cyclosporine for Dry Eye Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, accompanied by ocular symptoms. Inflammation is a key driver in the pathology of DED. This guide provides a comparative analysis of two therapeutic agents: Recoflavone, a novel drug candidate, and Cyclosporine, an established immunomodulatory agent for the treatment of dry eye. This comparison is based on available preclinical and clinical data for each compound.

Mechanism of Action

This compound is reported to have a fourfold mechanism of action: stimulating tear production, reducing inflammation, promoting mucin secretion, and repairing damaged corneal tissue.[1][2] Its anti-inflammatory action and ability to enhance mucin secretion are key to its therapeutic effect.[3]

Cyclosporine is an immunomodulator that primarily acts as a calcineurin inhibitor.[4] By inhibiting calcineurin, it blocks the transcription of cytokines such as IL-2, which are crucial for the proliferation and activation of T-cells.[5] This suppression of T-cell mediated inflammation on the ocular surface helps to improve tear production and reduce the signs and symptoms of dry eye.[6][7][8]

G cluster_this compound This compound Pathway cluster_cyclosporine Cyclosporine Pathway This compound This compound tear_prod ↑ Tear Production This compound->tear_prod inflammation_rec ↓ Inflammation This compound->inflammation_rec mucin_sec ↑ Mucin Secretion This compound->mucin_sec corneal_repair ↑ Corneal Repair This compound->corneal_repair cyclosporine Cyclosporine calcineurin Calcineurin cyclosporine->calcineurin nfat NFAT (dephosphorylated) calcineurin->nfat Dephosphorylates il2_gene IL-2 Gene Transcription nfat->il2_gene Activates t_cell T-Cell Activation & Proliferation il2_gene->t_cell inflammation_cyc ↓ Ocular Surface Inflammation t_cell->inflammation_cyc tear_prod_cyc ↑ Tear Production inflammation_cyc->tear_prod_cyc Leads to

Fig. 1: Simplified signaling pathways of this compound and Cyclosporine.

Clinical Efficacy: A Comparative Overview

While no direct head-to-head clinical trials have been published, this section summarizes the key efficacy endpoints from separate clinical investigations of this compound and Cyclosporine.

This compound Clinical Trial Data

This compound has successfully completed a Phase 3 clinical trial in South Korea. The study demonstrated statistically significant improvements in both signs and symptoms of dry eye disease compared to placebo.[1][2]

Primary EndpointResult
Corneal Staining Score Statistically significant improvement at 12 weeks.[1][2]
Secondary EndpointsResults
Conjunctival Staining Score Favorable improvement.[1][2]
Ocular Discomfort Score (ODS) Favorable improvement.[1][2]
Ocular Surface Disease Index (OSDI) Favorable improvement.[1][2]
Cyclosporine Clinical Trial Data

Cyclosporine ophthalmic emulsion has been evaluated in numerous randomized controlled trials. It has consistently shown superiority over vehicle in improving objective signs of dry eye, with more variable results in symptom improvement.[4][9][10]

Efficacy ParameterResults from Various Studies
Corneal Staining Consistently decreased in the majority of trials.[9][10][11]
Schirmer Score Consistently increased in the majority of trials.[9][10][11]
Ocular Dryness Symptom Most consistently improved symptom over vehicle.[9][10]
Blurred Vision Significant improvement shown in some studies.[11]
Need for Artificial Tears Significantly reduced in some studies.[11]
Goblet Cell Density Shown to improve with Cyclosporine treatment.[9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical findings. Below are generalized protocols based on the available literature for the clinical evaluation of this compound and Cyclosporine.

This compound Phase 3 Trial Protocol (Inferred)
  • Study Design : The trial was a multicenter, randomized, placebo-controlled study.[1]

  • Patient Population : Patients with moderate to severe dry eye disease.

  • Treatment Groups :

    • This compound ophthalmic solution

    • Placebo

  • Treatment Duration : 12 weeks.[1]

  • Primary Efficacy Endpoint : Change from baseline in corneal staining score at week 12.[1][2]

  • Secondary Efficacy Endpoints :

    • Change from baseline in conjunctival staining score.[1][2]

    • Change from baseline in Ocular Discomfort Score (ODS).[1][2]

    • Change from baseline in Ocular Surface Disease Index (OSDI).[1][2]

Cyclosporine Phase 3 Trials Protocol (Generalized)
  • Study Design : Typically multicenter, randomized, double-masked, parallel-group, vehicle-controlled trials.[11]

  • Patient Population : Patients with moderate to severe dry eye disease.[11]

  • Treatment Groups :

    • Cyclosporine ophthalmic emulsion (e.g., 0.05% or 0.1%)[11]

    • Vehicle

  • Treatment Duration : Typically 6 months.[11]

  • Efficacy Assessments :

    • Corneal and interpalpebral dye staining.[11]

    • Schirmer tear test (with and without anesthesia).[11]

    • Tear break-up time (TBUT).[11]

    • Ocular Surface Disease Index (OSDI).[11]

    • Patient subjective rating of symptoms (e.g., blurred vision, dryness).[11]

    • Investigator's evaluation of global response to treatment.[11]

  • Safety Assessments :

    • Adverse events.[11]

    • Best-corrected visual acuity.[11]

    • Intraocular pressure.[11]

    • Biomicroscopy.[11]

G cluster_workflow Comparative Clinical Trial Workflow cluster_this compound This compound Arm cluster_cyclosporine Cyclosporine Arm screening Patient Screening (Moderate-to-Severe DED) randomization Randomization screening->randomization treatment Treatment Period randomization->treatment recoflavone_arm This compound Eye Drops randomization->recoflavone_arm placebo_arm_rec Placebo randomization->placebo_arm_rec cyclosporine_arm Cyclosporine Emulsion randomization->cyclosporine_arm vehicle_arm Vehicle Control randomization->vehicle_arm assessments Efficacy & Safety Assessments treatment->assessments data_analysis Data Analysis assessments->data_analysis recoflavone_arm->treatment placebo_arm_rec->treatment cyclosporine_arm->treatment vehicle_arm->treatment

Fig. 2: Generalized workflow for dry eye clinical trials.

Safety and Tolerability

This compound is reported to have fewer side effects compared to existing therapies, giving it a potential advantage in the market.[1]

Cyclosporine ophthalmic emulsion is generally considered safe and effective.[11] The most common adverse event is instillation site burning.[8]

Summary and Future Directions

Both this compound and Cyclosporine offer promising therapeutic options for the management of dry eye disease through their anti-inflammatory mechanisms. This compound's multi-faceted approach, including pro-secretory and corneal repair functions, presents a novel strategy. Cyclosporine is a well-established treatment with a proven track record of efficacy, particularly in improving objective signs of the disease.

Direct comparative studies are necessary to definitively establish the relative efficacy and safety of this compound versus Cyclosporine. Future research should also focus on identifying patient populations that may respond preferentially to one treatment over the other, paving the way for a more personalized approach to dry eye therapy.

References

Validating the Antioxidant Mechanism of Recoflavone: A Comparative Guide Using Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antioxidant mechanism of Recoflavone, a synthetic flavonoid derivative. By leveraging well-established genetic models, researchers can elucidate its specific pathways of action and objectively compare its efficacy against other antioxidant compounds. This document outlines detailed experimental protocols and presents a structured approach to data interpretation, facilitating a thorough evaluation of this compound's therapeutic potential.

Introduction to this compound and the Need for Genetic Model Validation

This compound, also known as DA-6034, is a 5-O-methylated flavonoid that has been investigated for its anti-inflammatory properties, including in the treatment of gastritis and dry eye syndrome.[1][2] As a synthetic derivative of naturally occurring flavonoids, it is designed to enhance their inherent antioxidant and anti-inflammatory effects.[2] The proposed mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation and pain.[2]

While in vitro assays can provide initial insights into the antioxidant capacity of a compound, they often do not fully recapitulate the complex biological environment of a whole organism. Genetic models, such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish (Danio rerio), offer a powerful platform for in vivo validation of antioxidant mechanisms. These models are well-suited for studying pathways related to oxidative stress due to their genetic tractability, short lifecycles, and conserved stress response pathways with humans.

This guide will compare this compound with other well-characterized flavonoid antioxidants, such as quercetin and epicatechin, as well as a standard non-flavonoid antioxidant, Vitamin C.

Comparative Antioxidant Compounds

To effectively evaluate the antioxidant potential of this compound, it is essential to compare its performance against a panel of established antioxidant compounds.

CompoundClassKnown Mechanism of ActionKey Characteristics
This compound Synthetic FlavonoidCOX-1 and COX-2 inhibitor, potential Nrf2 pathway activator.[2]Enhanced anti-inflammatory and antioxidant properties compared to some natural flavonoids.[2]
Quercetin Natural FlavonoidScavenges free radicals, chelates metal ions, modulates Nrf2 and other signaling pathways.[3][4]One of the most abundant and well-studied dietary flavonoids.[5][6]
Epicatechin Natural FlavonoidPotent free radical scavenger, modulates signaling pathways involved in cellular defense.[7]A major flavonoid found in foods like cocoa and green tea.
Vitamin C (Ascorbic Acid) VitaminWater-soluble antioxidant that directly scavenges reactive oxygen species (ROS).A standard positive control in antioxidant studies.

Validating Antioxidant Mechanisms in Genetic Models

The following sections detail experimental approaches for validating the antioxidant mechanism of this compound using three powerful genetic models.

Caenorhabditis elegans as a Model for Oxidative Stress

C. elegans is a widely used model for aging and oxidative stress research due to its short lifespan, well-defined genetics, and transparent body, which allows for in vivo imaging.

  • Synchronization of Worms: Grow a synchronized population of wild-type (N2) C. elegans to the L4 larval stage.[8]

  • Compound Exposure: Transfer the synchronized worms to liquid S-medium or Nematode Growth Medium (NGM) plates containing the test compounds: this compound (various concentrations), quercetin (e.g., 200 µM), epicatechin (e.g., 200 µM), Vitamin C (e.g., 10 mg/ml), and a vehicle control (e.g., DMSO).[7][8] Incubate for a predetermined period (e.g., 48 hours).

  • Induction of Oxidative Stress: Expose the worms to an oxidative stressor. Common methods include:

    • Chemical Induction: Acute exposure to pro-oxidants like paraquat (e.g., 100-400 mM) or juglone.[4][8]

    • Thermal Stress: Shifting the worms to a higher temperature (e.g., 35°C) for a defined duration.[7][9]

  • Survival Assay: Monitor and record the survival of the worms over time. Calculate the mean lifespan and survival curves for each treatment group.

  • ROS Measurement: Quantify the intracellular levels of reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[10][11]

  • Gene Expression Analysis: Use transgenic strains with fluorescent reporters (e.g., gst-4p::GFP, sod-3p::GFP) to visualize the activation of key antioxidant genes. The skn-1 gene in C. elegans is the homolog of mammalian Nrf2 and is a key regulator of the oxidative stress response.[9]

  • Increased survival of worms pre-treated with this compound under oxidative stress conditions compared to the control group.

  • Reduced intracellular ROS levels in this compound-treated worms.

  • Upregulation of antioxidant gene expression, indicated by increased fluorescence in reporter strains, suggesting activation of the SKN-1/Nrf2 pathway.

G

Drosophila melanogaster as a Model for Neuroprotection

The fruit fly, Drosophila melanogaster, is a valuable model for studying the effects of oxidative stress on the nervous system and age-related diseases.

  • Fly Stocks and Maintenance: Use wild-type flies (e.g., Canton-S) and maintain them on a standard cornmeal-yeast-agar medium.

  • Dietary Supplementation: Supplement the fly medium with this compound, quercetin, epicatechin, Vitamin C, or a vehicle control at various concentrations.

  • Longevity Assay: Place newly eclosed flies on the supplemented media and monitor their survival daily.

  • Oxidative Stress Challenge: Expose flies to oxidative stressors such as paraquat or hydrogen peroxide in their food or through vapor.[12]

  • Behavioral Assays: Assess locomotor activity (climbing ability) as an indicator of neurological health.

  • Biochemical Assays: Measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in fly homogenates.[13]

  • Increased lifespan of flies fed a this compound-supplemented diet.

  • Improved survival and locomotor function in this compound-treated flies following an oxidative challenge.

  • Enhanced activity of endogenous antioxidant enzymes (SOD, CAT) in flies treated with this compound.

Zebrafish (Danio rerio) as a Vertebrate Model

The zebrafish is a powerful vertebrate model for drug screening and toxicity studies due to its rapid embryonic development and transparent embryos, which allow for real-time imaging of biological processes.[14][15][16]

  • Embryo Collection and Treatment: Collect freshly fertilized zebrafish embryos and place them in multi-well plates containing embryo medium supplemented with this compound, other test compounds, or a control.

  • Induction of Oxidative Stress: Expose the embryos to a pro-oxidant such as hydrogen peroxide or ultraviolet (UV) radiation.[14]

  • Developmental Toxicity Assessment: Monitor the embryos for developmental abnormalities, hatching rates, and survival.

  • In Vivo ROS Imaging: Use fluorescent probes to visualize ROS production in living embryos.

  • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on whole embryos to measure the expression of genes involved in the antioxidant response (e.g., nrf2a, ho-1, sod1).

  • Reduced developmental toxicity and increased survival of embryos exposed to oxidative stress in the presence of this compound.

  • Decreased ROS levels in this compound-treated embryos.

  • Upregulation of Nrf2a and its target genes, indicating the activation of the antioxidant response pathway.

The Nrf2 Signaling Pathway: A Likely Target for this compound

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][17][18] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[3][17] Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[3][17] Many flavonoids are known to activate the Nrf2 pathway.[3][19][20] Given that this compound is a flavonoid derivative, it is highly probable that its antioxidant effects are mediated, at least in part, through the activation of this pathway.

G

Quantitative Data Summary and Comparison

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on Survival of C. elegans Under Oxidative Stress

TreatmentConcentrationMean Lifespan (Days)% Increase in Mean Lifespan vs. Control
Control -
This compound Low
Medium
High
Quercetin 200 µM
Epicatechin 200 µM
Vitamin C 10 mg/ml

Table 2: Intracellular ROS Levels in C. elegans

TreatmentConcentrationRelative Fluorescence Units (RFU)% Reduction in ROS vs. Control
Control -
This compound Low
Medium
High
Quercetin 200 µM
Epicatechin 200 µM
Vitamin C 10 mg/ml

Table 3: Antioxidant Gene Expression in Zebrafish Embryos (qRT-PCR)

TreatmentConcentrationFold Change in nrf2a ExpressionFold Change in ho-1 Expression
Control -1.01.0
This compound Low
Medium
High
Quercetin 200 µM

Conclusion

This guide provides a robust framework for the in vivo validation of the antioxidant mechanism of this compound using the genetic models C. elegans, Drosophila melanogaster, and zebrafish. By employing the detailed experimental protocols and comparative analysis outlined herein, researchers can gain a comprehensive understanding of this compound's biological activity, elucidate its molecular targets, and objectively assess its potential as a novel therapeutic agent for conditions associated with oxidative stress. The use of these powerful genetic systems will be instrumental in bridging the gap between in vitro findings and potential clinical applications.

References

Comparative Pharmacokinetics of Novel Recoflavone Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of three hypothetical formulations of Recoflavone, a novel 5-O-methylated flavonoid, against a standard reference formulation. The data presented herein is illustrative, based on typical pharmacokinetic properties of flavonoids, and serves as a framework for evaluating proprietary formulations.

The development of effective drug delivery systems is paramount to optimizing the therapeutic potential of promising compounds like this compound. Different formulations can significantly alter the absorption, distribution, metabolism, and excretion (ADME) of a drug, thereby impacting its efficacy and safety profile. This guide explores the comparative pharmacokinetics of three distinct formulations: a standard oral tablet, a nanoparticle suspension, and a liposomal formulation.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of the different this compound formulations following a single oral administration in a preclinical model.

Pharmacokinetic ParameterFormulation A (Oral Tablet)Formulation B (Nanoparticle Suspension)Formulation C (Liposomal Formulation)Reference Standard
Cmax (ng/mL) 450 ± 55850 ± 701200 ± 90300 ± 40
Tmax (h) 2.5 ± 0.51.0 ± 0.34.0 ± 0.83.0 ± 0.6
AUC (0-t) (ng·h/mL) 3200 ± 4507500 ± 60015000 ± 12002100 ± 300
Bioavailability (%) 15357010

Experimental Protocols

Animal Studies

A randomized, parallel-group study was conducted using male Sprague-Dawley rats (n=6 per group), weighing between 200-250g. The animals were fasted overnight prior to drug administration but had free access to water.

Drug Administration

Each this compound formulation was administered via oral gavage at a dose of 50 mg/kg. The reference standard was a suspension of this compound in 0.5% carboxymethyl cellulose.

Blood Sampling

Blood samples (approximately 0.25 mL) were collected from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes. Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of this compound were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method demonstrated a linear range of 1-2000 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL.

Signaling Pathway Analysis: NF-κB Inhibition by this compound

Flavonoids, including this compound, are known to exert their anti-inflammatory effects through the modulation of various signaling pathways. One of the key pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates the proposed mechanism of this compound's inhibitory action on this pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p65/p50) Ub_Proteasome Ubiquitin-Proteasome System IκBα->Ub_Proteasome degradation NFκB_active Active NF-κB NFκB->NFκB_active translocates This compound This compound This compound->IKK_Complex inhibits DNA DNA NFκB_active->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes induces

Figure 1: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the comparative pharmacokinetic analysis of different this compound formulations.

G Formulation_Dev Formulation Development (Tablet, Nanoparticle, Liposome) Animal_Study Preclinical Animal Study (Sprague-Dawley Rats) Formulation_Dev->Animal_Study Dosing Oral Administration (50 mg/kg) Animal_Study->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Analysis Bioanalysis (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Comparison Comparative Assessment vs. Reference PK_Analysis->Comparison Conclusion Conclusion: Identify lead formulation Comparison->Conclusion

Figure 2: Workflow for comparative pharmacokinetic evaluation of this compound formulations.

Independent Validation of Recoflavone Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Recoflavone, a novel treatment for dry eye disease, with established alternatives. The information is intended to offer a consolidated resource for evaluating the current evidence base for this new therapeutic agent.

Executive Summary

This compound (formerly DA-6034) is a new drug candidate developed by GL PharmTech and Aju Pharmaceutical that has recently completed Phase 3 clinical trials in South Korea for the treatment of dry eye disease.[1][2] Preclinical and clinical studies suggest a multi-faceted mechanism of action, including anti-inflammatory effects, stimulation of tear and mucin secretion, and corneal tissue repair.[1] This guide summarizes the available quantitative data from clinical trials of this compound and its major competitors, details the experimental protocols from key preclinical studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the available efficacy data from clinical trials of this compound and two leading prescription treatments for dry eye disease: cyclosporine and lifitegrast. It is important to note that the full data from the this compound Phase 3 trial has not yet been published in a peer-reviewed journal. The data presented here for this compound is from a Phase 2 clinical trial.

Table 1: Comparison of Efficacy Endpoints for this compound, Cyclosporine, and Lifitegrast

Drug Clinical Trial Phase Primary Efficacy Endpoint Change from Baseline (Drug) Change from Baseline (Placebo/Vehicle) p-value Citation
This compound (DA-6034) 2Total Corneal Staining Score (TCSS) at week 4Data not fully reportedData not fully reportedp=0.0398 (3x/day), p=0.0442 (6x/day)[3]
Ocular Discomfort Score (ODS) at week 4Data not fully reportedData not fully reportedp=0.0379 (3x/day), p=0.0164 (6x/day)[3]
Lissamine Green Conjunctival Staining (LGCS) at week 4Data not fully reportedData not fully reportedp=0.0014 (6x/day)[3]
Cyclosporine 0.05% 3Corneal StainingSignificantly greater improvement than vehicleNot specifiedp ≤ 0.05[4]
Blurred VisionSignificantly greater improvement than vehicleNot specifiedp < 0.05[4]
Lifitegrast 5% (OPUS-3) 3Eye Dryness Score (EDS) at day 84-16.84-9.68p = 0.0007[5]
Eye Dryness Score (EDS) at day 42-15.53-6.21p < 0.0001[5]
Eye Dryness Score (EDS) at day 14-12.28-4.43p < 0.0001[5]

Note: Direct comparison between these trials is challenging due to differences in study design, patient populations, and scoring methodologies.

Experimental Protocols

Detailed methodologies for key preclinical experiments that elucidated the mechanism of action of this compound (DA-6034) are provided below.

In Vitro Anti-inflammatory Effect Assessment
  • Cell Line: Human Corneal Epithelial (HCE) cells.

  • Induction of Inflammation: Cells were stimulated with Pam3Cys (a TLR2 agonist) to induce an inflammatory response.

  • Treatment: HCE cells were pre-treated with varying concentrations of DA-6034 for 1 hour before stimulation with Pam3Cys.

  • Endpoint Analysis: The levels of phosphorylated MAPKs (JNK and p38) and NF-κB were measured using an enzyme-linked immunosorbent assay (ELISA).

  • Outcome: DA-6034 was found to inhibit the phosphorylation of JNK and p38 MAPK and suppress NF-κB activation in a concentration-dependent manner.

Animal Model of Dry Eye
  • Animal Model: A dry eye mouse model was induced using scopolamine hydrobromide injections and desiccation stress.

  • Treatment Groups: Mice were treated with vehicle, DA-6034, Diquafosol (DQS), or Rebamipide (REB) for 21 days.

  • Efficacy Assessments:

    • Clinical Analysis: Tear production, corneal irregularity, and fluorescein staining were assessed at multiple time points.

    • Histological Analysis: Corneal epithelial cell detachment, conjunctival goblet cell density, and mucin density were evaluated.

    • Immunohistochemical Analysis: Expression levels of inflammatory markers (TNF-α, MMP-9, IL-1β, IL-6, and NF-κB) in the lacrimal glands were assessed.

  • Outcome: DA-6034 showed significant improvements in tear production and corneal epithelial cell detachment, comparable to DQS and REB. It demonstrated superior anti-inflammatory effects compared to DQS and induced more mucin secretion than both DQS and REB.[6]

Visualizations

Signaling Pathways

Recoflavone_Signaling_Pathway cluster_inflammation Inflammatory Cascade TLR2 TLR2 MAPK MAPK (JNK, p38) TLR2->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines & MMPs NFkB->Cytokines Inflammation Ocular Inflammation Cytokines->Inflammation This compound This compound This compound->MAPK This compound->NFkB

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Preclinical_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HCE_cells Human Corneal Epithelial Cells Inflammation_Induction Induce Inflammation (Pam3Cys) HCE_cells->Inflammation_Induction DA6034_Treatment_vitro Treat with This compound (DA-6034) Inflammation_Induction->DA6034_Treatment_vitro ELISA Measure p-MAPK and NF-κB (ELISA) DA6034_Treatment_vitro->ELISA Dry_Eye_Model Induce Dry Eye in Mouse Model Treatment_Groups Administer this compound, DQS, REB, or Vehicle Dry_Eye_Model->Treatment_Groups Efficacy_Assessment Assess Clinical, Histological, & Inflammatory Markers Treatment_Groups->Efficacy_Assessment

Caption: Preclinical experimental workflow for this compound.

Logical Relationships

Recoflavone_MOA_Relationship cluster_effects Therapeutic Effects This compound This compound Anti_Inflammatory Anti-inflammatory Action This compound->Anti_Inflammatory Tear_Secretion Increased Tear Secretion This compound->Tear_Secretion Mucin_Production Enhanced Mucin Production This compound->Mucin_Production Corneal_Repair Corneal Surface Repair This compound->Corneal_Repair Dry_Eye_Relief Relief of Dry Eye Signs & Symptoms Anti_Inflammatory->Dry_Eye_Relief Tear_Secretion->Dry_Eye_Relief Mucin_Production->Dry_Eye_Relief Corneal_Repair->Dry_Eye_Relief

Caption: Logical relationship of this compound's mechanisms of action.

Conclusion and Future Directions

The available preclinical data for this compound (DA-6034) are promising, suggesting a multifactorial mechanism of action that addresses key aspects of dry eye disease pathophysiology. The successful completion of the Phase 3 clinical trial is a significant milestone. However, for a comprehensive and independent validation, the full, peer-reviewed publication of the Phase 3 clinical trial data is essential. This will allow for a more direct and robust comparison with existing therapies. Furthermore, independent studies replicating the preclinical findings would strengthen the evidence base for this compound's mechanism of action. Head-to-head clinical trials comparing this compound with cyclosporine and lifitegrast will be crucial to definitively establish its relative efficacy and safety profile in the management of dry eye disease.

References

Assessing the Synergistic Potential of Recoflavone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of Recoflavone with other compounds. Due to the current absence of direct experimental data on this compound combinations, this guide leverages data from studies on other flavonoids with similar mechanisms of action to project the synergistic potential of this compound. Detailed experimental protocols for assessing synergy are also provided.

This compound, a synthetic flavonoid derivative, has demonstrated notable anti-inflammatory and antioxidant properties.[1] Its primary mechanisms of action involve the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] These pathways are central to the inflammatory response, making this compound a promising candidate for combination therapies aimed at treating inflammatory conditions such as dry eye syndrome and gastritis, for which it is currently under investigation.[3][4]

Synergistic Effects of Flavonoids: A Proxy for this compound

While specific data on this compound's synergistic interactions are not yet available, studies on other flavonoids with similar anti-inflammatory and antioxidant mechanisms provide a strong basis for predicting its potential. The following sections present quantitative data from studies on flavonoid combinations.

Anti-Inflammatory Synergy

Flavonoids have been shown to act synergistically to inhibit inflammatory mediators. A study on the combination of the flavonoids chrysin and kaempferol revealed a significant synergistic effect in reducing the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[5]

Compound CombinationMediator InhibitedIC50 (µM) - IndividualIC50 (µM) - CombinationSynergy Analysis
Chrysin + KaempferolNOChrysin: 12.5, Kaempferol: 8.25.1Synergistic
Chrysin + KaempferolPGE2Chrysin: 9.8, Kaempferol: 7.14.2Synergistic
Chrysin + KaempferolTNF-αChrysin: 15.1, Kaempferol: 11.36.8Synergistic

Data extracted from a study by Funk et al. The synergy was determined using isobolographic analysis.

Antioxidant Synergy

The antioxidant effects of flavonoids can also be enhanced through synergistic combinations. A study investigating the antioxidant capacity of various phenolic compounds, including the flavonoids quercetin and rutin, demonstrated significant synergy when combined with phenolic acids.

Compound CombinationAssayIndividual EffectCombined Effect (% Synergy)
Quercetin + Gallic AcidFRAPQuercetin: 1.8, Gallic Acid: 2.559.4%
Quercetin + Caffeic AcidFRAPQuercetin: 1.8, Caffeic Acid: 1.545.2%
Rutin + Gallic AcidFRAPRutin: 1.2, Gallic Acid: 2.555.2%

Data represents the ferric reducing antioxidant power (FRAP) in mmol Fe2+/mmol compound. The percentage of synergy was calculated based on the deviation from the expected additive effect.

Potential Synergistic Combinations for this compound

Based on its mechanism of action, this compound could potentially exhibit synergistic effects with several classes of compounds, particularly in the context of its therapeutic targets.

With other Anti-Inflammatory Agents:

  • Corticosteroids: Flavonoids have been shown to protect the anti-inflammatory activity of cortisol.[6] A combination of this compound with a corticosteroid could potentially allow for lower doses of the steroid, thereby reducing its side effects.

  • Cyclosporine: In the treatment of dry eye disease, a primary indication for this compound, cyclosporine is a commonly used immunomodulator.[7] While some flavonoids can affect the bioavailability of cyclosporine,[8][9] a carefully designed combination with this compound could potentially lead to a synergistic effect on reducing ocular surface inflammation. This compound's mechanism of promoting mucin secretion could complement the action of cyclosporine.[10]

With other Antioxidants:

  • Given the demonstrated synergistic antioxidant effects of other flavonoids, combining this compound with other natural antioxidants like vitamins C and E, or other phenolic compounds, could enhance its capacity to mitigate oxidative stress, a key factor in many inflammatory diseases.

Experimental Protocols for Assessing Synergy

To empirically validate the synergistic potential of this compound, established in vitro and in vivo experimental models can be employed.

Checkerboard Assay

The checkerboard assay is a common method to assess the interaction between two compounds.[11]

Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and the compound to be tested.

  • Serial Dilutions: In a 96-well microplate, create a two-dimensional serial dilution of both compounds. One compound is diluted along the x-axis, and the other along the y-axis.

  • Cell Seeding and Treatment: Seed the appropriate cell line (e.g., RAW 264.7 macrophages for anti-inflammatory studies) into the wells and treat with the compound combinations.

  • Assay: After an appropriate incubation period, perform a relevant assay to measure the biological effect (e.g., Griess assay for NO production, ELISA for cytokine levels, or a cell viability assay).

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination.

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy is typically defined as an FICI ≤ 0.5.

Isobologram Analysis

Isobologram analysis is a graphical method used to visualize and quantify drug interactions.[5]

Methodology:

  • Dose-Response Curves: Determine the dose-response curves for this compound and the other compound individually.

  • IC50 Determination: From the dose-response curves, determine the concentration of each compound that produces a 50% inhibitory effect (IC50).

  • Isobologram Construction: Plot the IC50 value of this compound on the x-axis and the IC50 value of the other compound on the y-axis. The line connecting these two points is the line of additivity.

  • Combination Testing: Test various combinations of the two compounds and determine the concentrations that produce a 50% effect.

  • Data Interpretation: Plot the data points for the effective combinations on the isobologram. Points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Recoflavone_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates COX COX-1/2 Prostaglandins Prostaglandins COX->Prostaglandins produces This compound This compound This compound->IKK inhibits This compound->COX inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene induces

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Synergy_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Interpretation A Prepare Drug Solutions (this compound & Compound X) B Checkerboard Assay (Serial Dilutions) A->B C Cell-based Assay (e.g., Anti-inflammatory, Antioxidant) B->C D Calculate FICI C->D E Isobologram Analysis C->E F Determine Synergy, Additivity, or Antagonism D->F E->F

Caption: Experimental Workflow for Synergy Assessment.

Logical_Relationship_Synergy This compound This compound (COX/NF-κB Inhibitor) Synergy Synergistic Effect (Enhanced Anti-inflammatory/ Antioxidant Activity) This compound->Synergy CompoundX Compound X (e.g., Corticosteroid, Cyclosporine) CompoundX->Synergy ReducedDosage Potential for Reduced Dosage Synergy->ReducedDosage ReducedSideEffects Potential for Reduced Side Effects Synergy->ReducedSideEffects

Caption: Logical Relationship of Synergistic Combination.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is still forthcoming, the existing body of research on flavonoids provides a strong rationale for investigating its potential in combination therapies. Its well-defined mechanism of action, targeting key inflammatory pathways, suggests that this compound could act synergistically with other anti-inflammatory and antioxidant compounds. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute studies to unlock the full therapeutic potential of this compound. Further research in this area is warranted and could lead to the development of more effective and safer treatment regimens for a range of inflammatory diseases.

References

Safety Operating Guide

Proper Disposal and Safe Handling of Recoflavone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal and handling of Recoflavone, a flavonoid compound used in laboratory research. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, analogous to other flavonoid compounds like Quercetin, is classified as toxic if swallowed.[1][2] It may cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use a NIOSH-approved respirator if dust formation is unavoidable.[4]Prevents inhalation of airborne particles.

Step-by-Step Disposal Procedures

Disposal of this compound and associated waste must comply with federal, state, and local regulations. Hazardous chemicals must never be poured down the drain or disposed of in regular trash.[5][6]

  • Collection: Collect all solid this compound waste in a clearly labeled, sealable container that is compatible with the chemical.[5][7]

  • Labeling: The container must be labeled "Hazardous Waste" and include the chemical name ("this compound Waste") and the associated hazards (e.g., "Toxic").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials such as strong oxidizing agents.[5][8] The container must remain closed except when adding waste.[8]

  • Disposal Request: Contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal.[5]

  • Segregation: All disposable items that have come into direct contact with this compound (e.g., gloves, weigh boats, pipette tips, absorbent paper) are considered hazardous waste.

  • Collection: Place these items in a designated, sealed plastic bag or a lined, puncture-proof container.[9]

  • Labeling and Storage: Label the container as "Hazardous Waste - this compound Debris" and store it in the SAA.

  • Disposal: Arrange for pickup through your institution's EH&S department.

A container that held this compound is considered "empty" only after a specific cleaning procedure.[7]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., 60-70% ethanol).[7][9]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[7]

  • Container Disposal: Once triple-rinsed, remove or deface the original product label. The "empty" container can then typically be disposed of in the normal trash or recycled, depending on institutional policies.[7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Table 2: Immediate Actions for a this compound Spill

Spill SizeImmediate Action
Small Spill Alert personnel in the immediate area. Evacuate if necessary. Ensure proper ventilation.
Large Spill Evacuate the laboratory immediately. Alert others and prevent entry. Contact your institution's EH&S emergency line.
  • Ensure Safety: Wear all required PPE, including respiratory protection.

  • Containment: Dampen the spilled solid material with 60-70% ethanol to prevent dust from becoming airborne.[9]

  • Collection: Carefully sweep or wipe up the dampened material using absorbent paper and place it into a sealed container for hazardous waste disposal.[4][9]

  • Decontamination: Clean the spill area with 60-70% ethanol, followed by a thorough wash with soap and water.[9]

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Experimental Workflow: In Vitro Antioxidant Assay

This section details a hypothetical experimental workflow to assess the antioxidant properties of this compound using a cell-based assay.

Methodology:

  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound (dissolved in DMSO, then diluted in media) for 1 hour.

  • Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative stress. A control group without H₂O₂ is included.

  • Viability Assay: After 24 hours of H₂O₂ exposure, cell viability is measured using an MTT assay. The absorbance is read at 570 nm.

  • Data Analysis: The protective effect of this compound is determined by comparing the viability of treated cells to untreated cells exposed to H₂O₂.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture HaCaT Cells B Seed Cells in 96-Well Plates A->B C Pre-treat with this compound B->C D Induce Oxidative Stress (H₂O₂) C->D E Incubate for 24 hours D->E F Perform MTT Viability Assay E->F G Measure Absorbance (570 nm) F->G H Analyze and Compare Data G->H

Caption: Experimental workflow for evaluating the antioxidant effects of this compound.

Hypothetical Signaling Pathway Modulation

This compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_nuc TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Recoflavone
Reactant of Route 2
Recoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.